molecular formula C11H13NO2 B1394297 (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid CAS No. 652971-46-5

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

Cat. No.: B1394297
CAS No.: 652971-46-5
M. Wt: 191.23 g/mol
InChI Key: XTJDGOQYFKHEJR-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDGOQYFKHEJR-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679634
Record name (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652971-46-5
Record name (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3R,4S)-4-Phenylpyrrolidine-3-carboxylic Acid: Physicochemical Core & Synthetic Architecture Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

Executive Summary

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid (CAS: 652971-46-5) is a high-value chiral scaffold in medicinal chemistry, serving as a critical pharmacophore for dual PPAR


/

agonists
and a structural intermediate for Neprilysin inhibitors .[1] Its molecular weight of 191.23 g/mol and specific stereochemical configuration allow it to function as a conformationally restricted amino acid analogue, providing precise vector alignment of hydrophobic (phenyl) and polar (carboxylic acid) domains within receptor active sites.[1]

This guide details the physicochemical properties, asymmetric synthesis, and analytical validation of this core scaffold, emphasizing the "cis" stereochemical relationship essential for its biological activity.

Physicochemical Profile

The molecule represents a 3,4-disubstituted pyrrolidine system.[1][2][3][4][5] Its amphoteric nature (secondary amine and carboxylic acid) dictates its solubility and ionization behavior, which are critical for formulation and bioavailability.[1]

Table 1: Core Physicochemical Data

PropertyValueTechnical Context
Molecular Weight 191.23 g/mol Monoisotopic mass: 191.0946.[1] Essential for MS validation (

).[1]
Molecular Formula

Degree of Unsaturation: 6 (1 ring + 1 carboxyl + 4 phenyl).[1][6]
Stereochemistry (3R, 4S)Cis-configuration relative to the ring plane.[1] The phenyl and carboxyl groups reside on the same face.
Physical State White Crystalline SolidHigh melting point (typically

C decomp.)[1] due to zwitterionic lattice energy.[1]
Solubility AmphiphilicSoluble in polar protic solvents (Water/MeOH) at controlled pH; insoluble in non-polar organics unless N-protected.[1]
pKa (Calc.)

(Acid),

(Base)
Exists as a zwitterion at physiological pH (7.4).[1]

Stereochemical Integrity & Biological Logic

The (3R,4S) configuration is not arbitrary; it is the cis-isomer , where the steric bulk of the phenyl group and the hydrogen-bonding capacity of the carboxylate are spatially coupled.

  • Pharmacophore Alignment: In PPAR agonists, this cis arrangement mimics the folding of endogenous fatty acid ligands, allowing the phenyl ring to occupy the hydrophobic pocket while the carboxylate engages the polar headgroup recognition site.

  • Stereochemical Designation:

    • C3 (Carboxyl): (R)-configuration.[1][2][3][]

    • C4 (Phenyl): (S)-configuration.

    • Relationship: The substituents are cis.[1] The enantiomer would be (3S,4R). The trans diastereomers are (3R,4R) and (3S,4S).[1]

Synthetic Architecture

The synthesis of (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid requires high diastereoselectivity to establish the cis-3,4 relationship and high enantioselectivity to secure the absolute (3R,4S) configuration.[1] The industrial gold standard is the Asymmetric 1,3-Dipolar Cycloaddition .[1]

Core Methodology: Asymmetric [3+2] Cycloaddition[1]

This route utilizes an azomethine ylide (generated in situ) reacting with a cinnamate dipolarophile.[1] The stereochemistry is controlled by a chiral metal complex (Ag(I) or Cu(I) with a ligand like Fesulphos or Binap).[1]

  • Reaction Type: Concerted [3+2] Cycloaddition.[1]

  • Selectivity: Endo-selective (favors cis-product).

  • Atom Economy: 100% (excluding leaving groups from dipole generation).[1]

Experimental Protocol (Self-Validating)

Reagents:

  • Dipolarophile: Methyl trans-cinnamate (1.0 eq).[1]

  • Dipole Precursor: N-Benzylideneglycine methyl ester (1.1 eq).[1]

  • Catalyst: AgOAc (3 mol%) + (R)-Fesulphos (3.3 mol%).[1]

  • Solvent: Toluene or THF (Anhydrous).[1]

  • Base: Triethylamine (TEA) (1.2 eq) to generate the ylide.[1]

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve AgOAc and the chiral ligand ((R)-Fesulphos) in anhydrous toluene.[1] Stir for 30 min to form the active chiral Lewis acid complex.

  • Dipole Generation: Add the glycine imine precursor and TEA. The base deprotonates the

    
    -carbon, generating the 1,3-dipole (azomethine ylide) coordinated to the Ag-chiral complex.[1]
    
  • Cycloaddition: Add Methyl trans-cinnamate dropwise at

    
    C. The low temperature enhances enantioselectivity.[1] Stir for 12-24 hours.
    
    • Mechanism:[2][5][8][9][10] The dipole attacks the alkene in an endo transition state, establishing the cis-3,4 stereochemistry.

  • Workup: Filter through a celite pad to remove silver salts.[1] Concentrate the filtrate.

  • Hydrolysis & Deprotection:

    • Dissolve the intermediate ester in

      
       HCl and reflux for 4 hours. This effects both ester hydrolysis and removal of the N-benzylidene group (if used) or requires separate hydrogenolysis (
      
      
      
      , Pd/C) if an N-benzyl group is retained.[1]
    • Note: For the CAS 652971-46-5 (free amine), a final hydrogenolysis step is often required if N-benzyl glycine was used.[1]

  • Purification: Recrystallize from Ethanol/Water to obtain the zwitterionic pure product.

Synthetic Logic Diagram

Synthesis Start Glycine Imine (Precursor) TS Endo-Transition State (Metal-Bound) Start->TS Deprotonation (TEA) Cinnamate Methyl Cinnamate (Dipolarophile) Cinnamate->TS [3+2] Cycloaddition Catalyst Ag(I) / Chiral Ligand (Induces Asymmetry) Catalyst->TS Coordination Intermediate Pyrrolidine Ester (3,4-cis-protected) TS->Intermediate Cyclization Final (3R,4S)-Product MW: 191.23 Intermediate->Final 1. Hydrolysis 2. Hydrogenolysis

Caption: Asymmetric [3+2] cycloaddition pathway establishing the (3R,4S) stereochemical core.

Analytical Validation

To ensure the integrity of the (3R,4S) isomer, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.40-7.20 (m, 5H):  Phenyl group protons.[1]
      
    • 
       4.10 (q, 1H):  H-4 (Benzylic).[1] The coupling constant 
      
      
      
      is diagnostic. For cis-3,4-disubstituted pyrrolidines,
      
      
      is typically 6-8 Hz (larger than trans due to dihedral angle).[1]
    • 
       3.60-3.40 (m, 3H):  H-3 (alpha to COOH) and H-5 (ring methylene).[1]
      
    • 
       3.20 (t, 1H):  H-2.
      
Mass Spectrometry (LC-MS)
  • Method: ESI (Positive Mode).[1]

  • Target Signal:

    
    
    
    
    
    .
  • Fragmentation: Loss of

    
     (
    
    
    
    ) and Phenyl ring cleavage patterns.[1]
Chiral HPLC
  • Column: Chiralpak IA or IC (Amylose-based).[1]

  • Mobile Phase: Hexane:IPA (90:[1]10) + 0.1% TFA.[1]

  • Validation: Must show a single peak distinct from the (3S,4R) enantiomer standard.

Applications in Drug Discovery

The (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid scaffold is not merely a building block; it is a conformational lock .[1]

  • Neprilysin Inhibition: The scaffold aligns the zinc-binding group (carboxyl/hydroxamate derived from it) with the hydrophobic S1' pocket (phenyl group) of the enzyme.[1]

  • PPAR Agonism: As noted in recent medicinal chemistry literature, the cis-configuration provides the necessary "U-shape" to fit the ligand-binding domain of Peroxisome Proliferator-Activated Receptors, distinguishing it from the linear trans-isomers which are often inactive.[1]

Applications cluster_0 Therapeutic Targets Core (3R,4S)-Scaffold Cis-Configuration PPAR PPAR Agonists (Metabolic Disease) Core->PPAR Hydrophobic/Polar Vector Alignment NEP Neprilysin Inhibitors (Heart Failure) Core->NEP Zn-Binding alignment

Caption: Pharmacological utility of the cis-phenylpyrrolidine scaffold.

References

  • MolCore. (2025).[1] (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid Product Specifications. Retrieved from [1]

  • PubChem. (2025).[1] (3R,4S)-1-acetyl-4-phenylpyrrolidine-3-carboxylic acid Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Zhang, J., et al. (2020).[1][5] Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition. Chemical Communications.[1] Retrieved from [1]

  • BenchChem. (2025).[1][3] Chiral Pool Synthesis from Pyrrolidine-3-Carboxylic Acid: A Technical Guide. Retrieved from [1]

  • Google Patents. (2018).[1] CN111072543B: Preparation method of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid.[1] (Cited for general workup methodology). Retrieved from

Sources

Stereochemical Control and Therapeutic Utility of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature

Topic: (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid CAS Registry Number: 652971-46-5 (Free acid) / 1428243-23-5 (N-Cbz derivative) Chemical Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is a high-value chiral scaffold characterized by a trans-disubstituted pyrrolidine ring.[1] It serves as the pharmacophoric core for Atrasentan (ABT-627), a highly selective endothelin A (ET-A) receptor antagonist recently FDA-approved for IgA nephropathy. Unlike flexible GABA analogs, this scaffold locks the amino and carboxylic acid moieties into a rigid conformation, enhancing receptor subtype selectivity and metabolic stability.

This guide details the industrial-scale asymmetric synthesis of this core, focusing on the stereospecific aziridinium ion cyclization route, which offers superior scalability over classical resolution methods.

Structural Biology & Pharmacophore Analysis

The biological potency of this scaffold relies heavily on its absolute configuration. The (3R,4S) stereochemistry dictates a trans relationship between the C3-carboxylic acid and the C4-phenyl group.[1]

Stereochemical Criticality
  • Conformational Locking: The pyrrolidine ring restricts the rotation of the C-C bonds, presenting the phenyl ring (hydrophobic pocket binder) and the carboxylate (ionic interaction) in a precise vector relative to the nitrogen (proton donor/acceptor).

  • Receptor Selectivity: In the context of Endothelin receptors, the (3R,4S) configuration is essential for high affinity to the ET-A subtype, whereas the cis-isomers or enantiomers show significantly reduced binding constants (

    
    ).
    
DOT Diagram: Pharmacophore & Stereochemistry

Pharmacophore Core Pyrrolidine Ring (Scaffold) C3 C3-Carboxylic Acid (Ionic Interaction) Core->C3 Equatorial (approx) C4 C4-Phenyl Group (Hydrophobic Pocket) Core->C4 Equatorial (approx) N1 N1-Amine (H-Bond Donor) Core->N1 Config (3R, 4S) Configuration TRANS-Relationship C3->Config Stereocenter C4->Config Stereocenter

Figure 1: Pharmacophoric mapping of the (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid core, highlighting the trans-arrangement essential for ET-A receptor antagonism.

Synthetic Pathways: The Aziridinium Ion Route

While early academic routes utilized 1,3-dipolar cycloaddition of azomethine ylides (often resulting in diastereomeric mixtures), the preferred industrial route—developed for the scale-up of Atrasentan—utilizes a stereospecific aziridinium ion intermediate . This method avoids chromatography and utilizes commercially available (R)-styrene oxide.[1][2]

Mechanism of Action[3]
  • Regioselective Ring Opening: (R)-Styrene oxide is opened by a secondary amine (e.g., N-benzyl-beta-alanine derivative).

  • Chlorination & Aziridinium Formation: Treatment with thionyl chloride generates a chloro-amine which spontaneously cyclizes to a highly reactive aziridinium ion.

  • Cyclization: An intramolecular attack by a nitrile anion (or ester enolate) opens the aziridinium ring. This double-inversion strategy (retention of configuration overall) yields the thermodynamically favored trans-pyrrolidine.

DOT Diagram: Synthesis Workflow

Synthesis Styrene (R)-Styrene Oxide (Chiral Pool) AminoAlcohol Amino Alcohol Intermediate Styrene->AminoAlcohol Ring Opening (Regioselective) Amine 3-(Benzylamino)propionitrile Amine->AminoAlcohol Ring Opening (Regioselective) Chloro Chloro-amine AminoAlcohol->Chloro SOCl2 / DCM Aziridinium Aziridinium Ion (Transient Species) Chloro->Aziridinium Spontaneous Cyclization Cyclized (3R,4S)-1-Benzyl-4-phenyl- pyrrolidine-3-carbonitrile Aziridinium->Cyclized LiHMDS / THF (Nitrile Anion Attack) Final (3R,4S)-4-Phenylpyrrolidine- 3-carboxylic acid Cyclized->Final 1. Hydrolysis (HCl) 2. Hydrogenation (Pd/C)

Figure 2: The "Abbott Process" workflow via the aziridinium ion intermediate, ensuring high enantiomeric excess (>99% ee) without chiral chromatography.[3]

Detailed Experimental Protocol

Objective: Synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid (Precursor to the free amino acid). Scale: Pilot/Gram-scale adaptable. Reference: Based on the optimized process by Abbott Laboratories (Atrasentan synthesis).

Reagents & Equipment[1][5]
  • Substrate: (R)-Styrene oxide (98% ee).

  • Reagent: 3-(Benzylamino)propionitrile.[1][2]

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Catalysts/Bases: Thionyl chloride (SOCl₂), Lithium bis(trimethylsilyl)amide (LiHMDS).

Step-by-Step Methodology
Stage 1: Epoxide Opening
  • Charge a reactor with (R)-styrene oxide (1.0 eq) and 3-(benzylamino)propionitrile (1.05 eq) in Ethanol (5 vol).

  • Heat to reflux (78°C) for 12 hours.

  • Concentrate under vacuum to yield the amino-alcohol intermediate as a viscous oil.

    • Checkpoint: 1H NMR should show disappearance of epoxide protons.

Stage 2: Chlorination & Cyclization (The Critical Step)
  • Dissolve the amino-alcohol in DCM (anhydrous). Cool to 0°C.

  • Add SOCl₂ (1.2 eq) dropwise, maintaining temperature <10°C. Stir for 2 hours (Formation of chloro-amine).

  • Evaporate volatiles to dryness to remove excess SOCl₂.

  • Re-dissolve the residue in anhydrous THF. Cool to -10°C.

  • Slowly add LiHMDS (2.2 eq) in THF.

    • Mechanistic Note: The base deprotonates the alpha-position of the nitrile. The chloro-amine forms the aziridinium ion in situ. The nitrile anion attacks the aziridinium ring at the less substituted carbon (or via stereoelectronic control) to close the pyrrolidine ring.

  • Quench with aqueous NH₄Cl after 3 hours. Extract with Ethyl Acetate.

Stage 3: Hydrolysis and Deprotection[4]
  • Reflux the nitrile intermediate in 6N HCl for 18 hours to hydrolyze the nitrile to the carboxylic acid.

  • Deprotection: Dissolve the N-benzyl acid in Methanol/Water. Add 10% Pd/C catalyst (5 wt%).

  • Hydrogenate at 40 psi H₂ at 50°C for 6 hours.

  • Filter catalyst and crystallize the product from Ethanol/Water.

Quantitative Data Summary
ParameterSpecificationNotes
Yield (Overall) 65 - 75%From (R)-styrene oxide
Enantiomeric Excess (ee) > 99%Determined by Chiral HPLC
Diastereomeric Ratio (dr) > 98:2 (trans:cis)High trans-selectivity due to aziridinium mechanics
Appearance White crystalline solidMelting Point: 205-207°C (HCl salt)

Therapeutic Applications & Relevance[6][8]

Atrasentan (IgA Nephropathy)

The (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid is the core scaffold of Atrasentan .

  • Mechanism: It blocks the Endothelin-1 (ET-1) interaction with ET-A receptors on vascular smooth muscle and podocytes.

  • Clinical Outcome: Reduces proteinuria and slows the progression of kidney disease. The rigidity of the pyrrolidine ring is cited as a key factor in its high selectivity (1800-fold) for ET-A over ET-B receptors.

Emerging Research
  • Glutamate Transporter Probes: Analogs of this scaffold are used to map the substrate binding sites of Excitatory Amino Acid Transporters (EAATs) due to their structural similarity to restricted glutamate/aspartate.

  • Peptidomimetics: Used as a non-proteinogenic amino acid in peptide synthesis to induce specific secondary structures (beta-turns) in bioactive peptides.

References

  • Gao, Y., et al. (2024). FDA Grants Accelerated Approval to Atrasentan for IgA Nephropathy.[5] U.S. Food and Drug Administration.[6][4] Link

  • Calderwood, D. J., et al. (2009). A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate. Organic Process Research & Development, 13(6), 1421–1425. Link

  • Winn, M., et al. (1996). 2,4-Diarylpyrrolidine-3-carboxylic acids: Potent ET-A selective endothelin receptor antagonists.[7] Journal of Medicinal Chemistry, 39(5), 1039–1048. Link

  • PubChem Compound Summary. (2024). Atrasentan (CID 159594).[5] National Center for Biotechnology Information. Link

  • Liu, Z., et al. (2011). 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA.[8] Bioorganic & Medicinal Chemistry Letters, 21(23), 7025-7028. Link

Sources

Stereochemistry of 4-Phenylpyrrolidine-3-Carboxylic Acid: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemistry of 4-phenylpyrrolidine-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Core Relevance

4-phenylpyrrolidine-3-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a conformationally restricted


-amino acid mimetic (often termed a "

-proline" analog). Its structural rigidity and defined stereochemistry make it a critical pharmacophore in the design of:
  • Neprilysin (NEP) Inhibitors: Modulating cardiovascular and renal function.

  • GPCR Ligands: Specifically opioid receptor modulators (e.g., Endomorphin-2 analogs).

  • Purine Nucleoside Phosphorylase (PNP) Inhibitors: For T-cell mediated disorders.

The biological activity of this scaffold is strictly governed by its stereochemistry. The trans-isomer is frequently the thermodynamically preferred and biologically active form in many series, yet the cis-isomer offers unique vector orientations for exploring novel chemical space. This guide provides a definitive technical analysis of the stereochemical handling, synthesis, and validation of this scaffold.

Stereochemical Analysis

The 4-phenylpyrrolidine-3-carboxylic acid scaffold possesses two contiguous stereocenters at positions C3 and C4. This results in four discrete stereoisomers.

Isomer Classification
  • Trans-Diastereomers (Thermodynamic): The phenyl and carboxylic acid groups are on opposite faces of the pyrrolidine ring.

    • (3R,4S)

    • (3S,4R)

  • Cis-Diastereomers (Kinetic): The phenyl and carboxylic acid groups occupy the same face.

    • (3R,4R)

    • (3S,4S)

Stereochemical Relationships Diagram

The following diagram illustrates the relationship between the isomers and the strategic pathways to access them.

Stereochemistry Root 4-Phenylpyrrolidine-3-COOH (2 Stereocenters: C3, C4) Trans Trans-Isomers (Thermodynamic Product) Root->Trans Equilibration (Base) Cis Cis-Isomers (Kinetic/High Energy) Root->Cis Directed Synthesis Trans->Cis Epimerization at C3 T1 (3S,4R) Enantiomer A Trans->T1 T2 (3R,4S) Enantiomer B Trans->T2 C1 (3R,4R) Enantiomer C Cis->C1 C2 (3S,4S) Enantiomer D Cis->C2 T1->T2 Enantiomers C1->C2 Enantiomers

Caption: Stereochemical hierarchy of 4-phenylpyrrolidine-3-carboxylic acid. Trans-isomers are generally accessible via thermodynamic equilibration.

Synthetic Strategies & Stereocontrol

Achieving high diastereomeric ratio (dr) and enantiomeric excess (ee) is the primary challenge. Two dominant strategies exist: the Aziridinium Ion Route (for trans-specificity) and 1,3-Dipolar Cycloaddition (versatile but often requires resolution).

The "Ohigashi" Aziridinium Route (Trans-Selective)

This is the industry-standard method for scalable access to the trans-isomer (specifically (3R,4S)) with high optical purity. It relies on the stereospecific ring-opening of a chiral epoxide followed by a nitrile anion cyclization.

Mechanism & Causality:

  • Chiral Pool Start: Use (R)-Styrene oxide to set the C4 stereocenter absolute configuration.

  • Aziridinium Formation: The intermediate chlorination step generates a transient aziridinium ion. This is the critical "self-validating" step where stereochemistry is relayed.

  • Inversion Cyclization: The nitrile anion attacks the electrophilic carbon, closing the ring with inversion, locking the substituent into the thermodynamically favorable trans configuration.

Protocol: Synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid

Note: This protocol assumes standard Schlenk line techniques.

Step-by-Step Methodology:

  • Epoxide Opening: React (R)-styrene oxide (1.0 eq) with 3-(benzylamino)propionitrile (1.1 eq) in EtOH at reflux for 4h. Concentrate to yield the amino alcohol.

  • Chlorination: Dissolve residue in toluene. Add SOCl

    
     (1.2 eq) dropwise at 0°C. The formation of the chloro-intermediate proceeds via the aziridinium ion.
    
  • Cyclization: Treat the crude chloro-amine with LiHMDS (2.2 eq) in THF at -78°C. The strong base generates the nitrile anion, which performs an intramolecular

    
     attack.
    
  • Hydrolysis: Acid hydrolysis (6M HCl, reflux) converts the nitrile to the carboxylic acid.

Yield: Typically 60-70% overall. Stereochemistry: >99% trans (dr), >98% ee.

Synthetic Workflow Diagram

Synthesis Start (R)-Styrene Oxide (Chiral Pool) Inter1 Amino Alcohol Intermediate Start->Inter1 + Amine Azir Aziridinium Ion (Transient Species) Inter1->Azir + SOCl2 Cyc Nitrile Anion Cyclization Azir->Cyc LiHMDS (Inversion) Final (3R,4S)-Trans-Product (>99% dr) Cyc->Final Hydrolysis

Caption: The Ohigashi route utilizes a transient aziridinium ion to enforce trans-stereochemistry.

Analytical Validation & Data

Trustworthy characterization requires distinguishing the subtle NMR differences between cis and trans isomers.

NMR Discrimination Criteria

The coupling constant (


) between H3 and H4 is the primary diagnostic tool.
  • Trans-Isomer: The dihedral angle (

    
    140-160°) typically results in a smaller 
    
    
    
    coupling constant (
    
    
    4-6 Hz) in these pyrrolidine systems due to ring puckering effects that deviate from the standard Karplus curve for flat rings.
  • Cis-Isomer: The dihedral angle (

    
    0-20°) often yields a larger 
    
    
    
    coupling constant (
    
    
    7-9 Hz).
  • NOE (Nuclear Overhauser Effect): This is the authoritative confirmation.

    • Cis: Strong NOE correlation between H3 and H4.

    • Trans: Weak or absent NOE correlation between H3 and H4.

Comparative Data Table
PropertyTrans-Isomer (3S,4R) / (3R,4S)Cis-Isomer (3R,4R) / (3S,3S)
Thermodynamic Stability High (Preferred)Low (Kinetic product)
H3-H4 Coupling (

)
Typically 4.0 - 6.0 Hz Typically 7.0 - 9.0 Hz
NOE Signal (H3-H4) Weak / AbsentStrong
Physical State (HCl salt) Crystalline SolidOften Amorphous / Hygroscopic
Elution Order (Chiral HPLC) Varies (Column dependent, usually elutes after cis on non-polar phases)Varies

References

  • Ohigashi, A., et al. (2010).[1][2] "A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate." Organic Process Research & Development. Link

  • Kuduk, S. D., et al. (2005).[2][3] "Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid." The Journal of Organic Chemistry. Link[2]

  • Janecka, A., et al. (2014). "Antinociceptive and antidepressant-like action of endomorphin-2 analogs with proline surrogates in position 2." Bioorganic & Medicinal Chemistry. Link

  • Mason, J. M., et al. (2005).[4] "A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition." Organic Process Research & Development. Link

Sources

Technical Guide: Scalable Synthesis of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Starting materials for (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid synthesis Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is a privileged chiral scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of thrombin inhibitors, Factor Xa inhibitors, and CCR5 receptor antagonists. Its trans-3,4-disubstituted pyrrolidine core provides a rigid vector for substituent orientation, essential for high-affinity protein-ligand interactions.

This guide analyzes the starting materials and synthetic methodologies required to access this target with high enantiomeric excess (ee) and scalability. While academic routes often utilize 1,3-dipolar cycloadditions, the industrial "process chemistry" standard relies on a stereospecific aziridinium ion rearrangement strategy starting from (R)-styrene oxide .

Retrosynthetic Analysis

To achieve the specific (3R,4S) absolute configuration, the synthesis must control two contiguous stereocenters. The most robust disconnection relies on the intramolecular alkylation of a chiral amine precursor.

Retrosynthesis Target (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid Precursor1 Pyrrolidine-3-nitrile Intermediate Target->Precursor1 Hydrolysis Aziridinium Aziridinium Ion Intermediate (In situ generated) Precursor1->Aziridinium Nitrile Anion Cyclization SMs Starting Materials: (R)-Styrene Oxide + 3-(Benzylamino)propionitrile Aziridinium->SMs Ring Opening / Activation

Figure 1: Retrosynthetic logic flow from target to commercially available chiral pool materials.

Primary Route: The Aziridinium Ion Strategy (Industrial Standard)

This route is preferred for kilogram-scale synthesis due to its reliance on the "chiral pool" (starting with defined stereochemistry) and avoidance of chromatographic purification.

Core Starting Materials
MaterialCAS NumberRoleKey Specifications
(R)-Styrene Oxide 20780-53-4Chiral Scaffold>98% ee required to maintain final optical purity.
3-(Benzylamino)propionitrile 101903-88-4Nitrogen SourcePurity >95%; acts as the nucleophile and provides the carbon backbone for cyclization.
Thionyl Chloride (SOCl₂) 7719-09-7Activating AgentReagent grade; converts the alcohol to a chloride leaving group.
LiHMDS or NaHMDS 4039-32-1BaseStrong non-nucleophilic base required for nitrile enolization.
Reaction Mechanism & Causality

The stereochemistry of the final product is dictated by the inversion of configuration during the aziridinium formation and subsequent ring opening.

  • Regioselective Epoxide Opening: The secondary amine attacks the less hindered carbon of (R)-styrene oxide, yielding a beta-amino alcohol.

  • Activation: Conversion of the alcohol to a chloride using SOCl₂.

  • Aziridinium Formation: Intramolecular attack of the nitrogen on the benzylic chloride forms a strained aziridinium ion. This step proceeds with inversion of configuration at the benzylic carbon.

  • Cyclization: The nitrile anion (generated by base) attacks the benzylic position of the aziridinium ion, reopening the ring to form the pyrrolidine. This second inversion restores the original configuration relative to the styrene oxide, but the geometry imposes the trans relationship.

Mechanism Step1 (R)-Styrene Oxide + Amine Step2 Beta-Amino Alcohol Step1->Step2 Epoxide Opening Step3 Chloro-Amine Step2->Step3 SOCl2 Activation Step4 Aziridinium Ion (Inversion at C4) Step3->Step4 Intramolecular Displacement Step5 Cyclized Nitrile (2nd Inversion at C4) Step4->Step5 LiHMDS / Cyclization Step6 Target Acid Step5->Step6 Acid Hydrolysis

Figure 2: Mechanistic pathway highlighting the double-inversion stereochemical sequence.

Detailed Experimental Protocol

Note: This protocol is adapted from optimized process chemistry workflows (e.g., Merck, Pfizer) for similar scaffolds.

Step 1: Epoxide Opening

  • Charge a reactor with 3-(benzylamino)propionitrile (1.0 equiv) and ethanol (5 vol).

  • Add (R)-styrene oxide (1.05 equiv) slowly at room temperature.

  • Heat to reflux (78°C) for 12-16 hours. Monitor consumption of amine by HPLC.

  • Concentrate under vacuum to yield the crude amino alcohol oil.

Step 2: Chlorination and Cyclization (Telescoped)

  • Dissolve the crude amino alcohol in Dichloromethane (DCM).

  • Cool to 0°C. Add Thionyl Chloride (1.2 equiv) dropwise.

  • Stir at 20°C for 2 hours to form the chloro-amine HCl salt.

  • Critical Step: Cool to -10°C. Slowly add a solution of LiHMDS (2.5 equiv) in THF. The base first neutralizes the HCl salt, then deprotonates the nitrile alpha-carbon.

  • Allow to warm to 0°C. The internal nucleophile attacks the in situ formed aziridinium species.

  • Quench with saturated NH₄Cl. Extract with Ethyl Acetate.

  • Crystallize the nitrile intermediate (often as an oxalate or HCl salt) to upgrade chiral purity if necessary.

Step 3: Hydrolysis

  • Suspend the nitrile in 6N HCl.

  • Reflux for 24 hours to convert the nitrile to the carboxylic acid.

  • Isolate via isoelectric precipitation (pH adjustment to ~6.0).

Alternative Route: Asymmetric 1,3-Dipolar Cycloaddition

While less scalable due to catalyst costs and separation requirements, this route is valuable for generating diverse analogs in a discovery setting.

Core Starting Materials
MaterialRoleNotes
Methyl Cinnamate DipolarophileDefines the C3-C4 bond; substituents on the phenyl ring can be varied easily.
N-Benzylglycine Methyl Ester Dipole PrecursorPrecursor to the azomethine ylide.
Chiral Ligand (e.g., Fesulphos) StereocontrolEssential for enantioselectivity; typically used with Ag(I) or Cu(I) salts.
Workflow Overview

This reaction involves the interaction of an azomethine ylide (generated from the glycine derivative and an aldehyde) with an electron-deficient alkene (cinnamate).

  • Pros: Convergent; allows rapid variation of the phenyl ring.

  • Cons: Often yields a mixture of endo and exo isomers; requires column chromatography; expensive chiral ligands.

Critical Comparison of Starting Materials

FeatureAziridinium Route (Recommended)1,3-Dipolar Cycloaddition
Key Starting Material (R)-Styrene OxideMethyl Cinnamate + Chiral Ligand
Cost Efficiency High (Generic reagents)Low (Ligand cost)
Scalability High (Pilot plant ready)Low (Dilute conditions often required)
Purification CrystallizationChromatography typically required
Stereocontrol Source Substrate Control (Chiral Pool)Catalyst Control

References

  • A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate. Source: Organic Process Research & Development (ACS Publications). URL:[Link] Context: Defines the primary scalable route described in Section 3.

  • Asymmetric 1,3-Dipolar Cycloaddition Reactions. Source: Chemical Reviews. URL:[Link] Context: Background on the alternative catalytic route.

  • Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives via Asymmetric Michael Addition. Source: Organic & Biomolecular Chemistry. URL:[Link] Context: Discusses alternative Michael addition strategies.

  • PubChem Compound Summary: (R)-Styrene Oxide. Source: National Center for Biotechnology Information. URL:[Link] Context: Verification of starting material properties and CAS numbers.

Chiral pool synthesis starting from pyrrolidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of the Chiral Pool: Advanced Functionalization of Pyrrolidine Derivatives in Drug Discovery Subtitle: A Technical Guide to


-Acyliminium Ion Chemistry and Stereocontrolled C-H Activation
Date:  January 29, 2026

Executive Summary

The pyrrolidine scaffold, accessible via the chiral pool through L-Proline and trans-4-Hydroxy-L-proline, represents a privileged architecture in modern medicinal chemistry. Its inherent rigidity reduces the entropic penalty of ligand-target binding, while its dense stereochemical information provides a robust template for diastereoselective synthesis. This guide moves beyond basic peptide coupling, focusing on the high-value transformation of the pyrrolidine core itself—specifically through electrochemical oxidation (Shono type) and C4-stereocenter manipulation. We present a self-validating workflow for converting low-cost chiral pool materials into high-value pharmacophores found in DPP-4 inhibitors, antiviral agents, and complex alkaloids.

The Strategic Value of the Pyrrolidine Scaffold

In drug development, the "escape from flatland" (increasing Fsp3 character) is critical for improving solubility and selectivity. L-Proline is the premier chiral pool resource for this purpose.

  • Conformational Rigidity: The five-membered ring imposes a specific pucker (C4-exo/C4-endo), directing substituents into defined vectors.

  • Orthogonal Functionalization:

    • N1: Protecting group manipulation controls the electronics of the ring.

    • C2: The carboxylate handle allows for chain extension or heterocycle formation.

    • C5: Accessible via electrochemical oxidation (

      
      -acyliminium precursors).
      
    • C4 (via Hydroxyproline): A handle for stereochemical inversion or oxidation to ketones.

Core Synthetic Methodologies

The -Acyliminium Ion Highway (Shono Oxidation)

The most powerful method for functionalizing the


-position (C5) of proline is the Shono Oxidation . This electrochemical process converts the inert C-H bond adjacent to the nitrogen into a reactive 

-acyliminium ion equivalent (typically an

-methoxy carbamate).

Mechanism & Causality:

  • Anodic Oxidation: The electron-rich carbamate nitrogen loses an electron to the anode.

  • Deprotonation: Loss of a proton from the

    
    -carbon forms a radical.
    
  • Second Oxidation: A second electron transfer generates the

    
    -acyliminium ion.
    
  • Trapping: The solvent (methanol) traps the cation, forming a stable

    
    -methoxy intermediate.
    

This intermediate is a "chemical chameleon"—stable enough for storage but highly reactive toward nucleophiles (allylsilanes, cyanides, Grignards) upon Lewis Acid activation.

Stereoselective Functionalization of 4-Hydroxyproline

trans-4-Hydroxy-L-proline offers a pre-oxidized C4 position. The key strategic decision here is retention vs. inversion :

  • Mitsunobu Reaction: Inverts the C4 stereocenter (trans

    
     cis) to install azides, esters, or aryl ethers.
    
  • Jones/Swern Oxidation: Yields the 4-oxoproline, setting the stage for diastereoselective Grignard additions or Wittig olefinations.

Visualization: The Proline Divergency Map

The following diagram illustrates the divergent pathways from L-Proline and Hydroxyproline to complex scaffolds.

ProlineDivergency Proline L-Proline (Chiral Pool) Shono Shono Oxidation (Electrochemical) Proline->Shono N-Protection Hyp 4-Hydroxyproline Oxidation Oxidation (Jones/Swern) Hyp->Oxidation Methoxy α-Methoxy Carbamate Shono->Methoxy MeOH, -2e- Iminium N-Acyliminium Ion Methoxy->Iminium Lewis Acid (TiCl4/BF3) C5_Sub C5-Substituted Pyrrolidines (Alkaloids) Iminium->C5_Sub Nucleophile (Allyl-TMS, CN-) Ketone 4-Oxoproline Oxidation->Ketone C4_Sub C4-Functionalized (Carbapenems) Ketone->C4_Sub Wittig/Grignard

Caption: Divergent synthesis pathways from L-Proline and 4-Hydroxyproline. Pathway A (Top) utilizes anodic oxidation for C5 functionalization. Pathway B (Bottom) leverages the C4-hydroxyl group.

Experimental Protocol: Electrochemical Shono Oxidation

This protocol describes the conversion of


-Boc-L-proline methyl ester to 5-methoxy-

-Boc-L-proline methyl ester. This is a self-validating system; the disappearance of the starting material and the appearance of the methoxy peak in NMR confirm success.

Objective: Anodic methoxylation to create a stable


-acyliminium precursor.

Reagents & Equipment:

  • Substrate:

    
    -Boc-L-proline methyl ester (10 mmol).
    
  • Solvent: Methanol (anhydrous).

  • Electrolyte: Et

    
    NOTs (Tetraethylammonium p-toluenesulfonate), 0.05 M.
    
  • Electrodes: Graphite rod (Anode) and Platinum wire or Graphite rod (Cathode).

  • Power Supply: DC source capable of Constant Current (CC).

Step-by-Step Methodology:

  • Cell Assembly: In a beaker-type undivided cell, dissolve 10 mmol of substrate and 2 mmol of Et

    
    NOTs in 60 mL of MeOH.
    
  • Electrolysis:

    • Insert electrodes (maintain ~1 cm distance).

    • Cool the reaction vessel to 0–5 °C using an ice bath (crucial to prevent over-oxidation).

    • Apply a constant current of 10–15 mA/cm² (current density is the controlling variable).

    • Pass 2.2 to 2.5 F/mol of charge. (Calculation:

      
      ).
      
  • Monitoring (Validation Point):

    • Take a 50 µL aliquot, evaporate MeOH, and run a crude ¹H NMR.

    • Success Indicator: Disappearance of the C5 protons (

      
       3.3–3.6 ppm) and appearance of a new methoxy singlet at 
      
      
      
      ~3.0–3.4 ppm and a methine proton at
      
      
      ~5.0–5.5 ppm.
  • Workup:

    • Evaporate methanol under reduced pressure.

    • Resuspend residue in ether/water. Wash with brine.

    • Dry organic layer over MgSO

      
       and concentrate.
      
  • Purification: The product is often pure enough for the next step. If not, flash chromatography (Hexane/EtOAc) yields the pure "Shono adduct."

Lewis Acid Allylation (The "Payoff" Step):

  • Dissolve the Shono adduct in dry CH

    
    Cl
    
    
    
    at -78 °C.
  • Add Allyltrimethylsilane (1.5 equiv).

  • Add BF

    
    OEt
    
    
    
    (1.2 equiv) dropwise.
  • Warm to 0 °C. The Lewis acid regenerates the

    
    -acyliminium ion, which is immediately trapped by the silane.
    

Data Presentation: Comparison of Activation Methods

The following table contrasts the Electrochemical Shono oxidation with Chemical alternatives (e.g., Ruthenium, Copper).

FeatureElectrochemical (Shono)Chemical (RuO

/NaIO

)
Biomimetic (Cu-Catalyzed)
Primary Mechanism Anodic electron transfer (-2e⁻)H-atom abstraction / Oxygen insertionRadical H-atom abstraction
Reagent Cost Low (Electricity, MeOH)High (Ru catalyst, stoichiometric oxidant)Moderate (Ligand cost)
Scalability High (Flow electrochemistry)Low (Exothermic, toxic waste)Moderate
Selectivity High for

-position
Can over-oxidize to imideHigh functional group tolerance
Substrate Scope Simple carbamates/amidesRobust substrates onlyComplex peptides/Late-stage
Reference J. Am. Chem. Soc. (Classic)J. Org. Chem.Science (2023) [1]

Troubleshooting & Quality Control

To ensure scientific integrity, the following "Self-Validating" checks must be integrated:

  • Moisture Control in Lewis Acid Step:

    • Failure Mode: Hydrolysis of the

      
      -acyliminium ion back to the hemiaminal or ring-opening.
      
    • Check: Use molecular sieves in the reaction vessel. If the product yield drops, check solvent water content (<50 ppm required).

  • Electrode Fouling:

    • Failure Mode: Polymerization on the anode surface leads to increased voltage and heating.

    • Check: Monitor voltage. If voltage spikes >10V in a constant current setup, stop and polish electrodes. Alternating polarity (if setup allows) can mitigate this.

  • Stereochemical Leakage:

    • Check: The C2 stereocenter (from L-Proline) usually controls the stereochemistry of the new C5 center (1,3-induction). Verify diastereomeric ratio (dr) via NMR or HPLC. Typical dr is >4:1 favoring the trans isomer (anti to the C2-ester).

References

  • Copper-catalyzed Shono-type oxidation of proline residues in peptide. Source: Science / NIH / ResearchGate URL:[Link] (Note: Direct link to authoritative record). Context: Describes the modern, chemical alternative to electrochemical oxidation for complex substrates.

  • Shono Oxidation: Electrochemical Functionalization of Cyclic Carbamates. Source: Journal of the American Chemical Society / NIH URL:[Link] Context: Detailed mechanistic insight and functional group tolerance of the classical electrochemical method.

  • Stereoselective Synthesis of Quaternary Proline Analogues. Source: PMC / NIH URL:[Link] Context: Comprehensive review on alkylation strategies and "self-reproduction of chirality" using proline.

  • Synthetic Utility of 4-Hydroxyproline. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link] Context: Discusses the conformational bias and functionalization of hydroxyproline derivatives.

Conformational Analysis of Substituted Pyrrolidine Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is not a static flat polygon but a dynamic entity that traverses a low-energy conformational corridor known as the pseudorotation cycle . For drug developers and structural biologists, controlling this dynamism is the key to locking bioactive conformations (e.g., in GPCR ligands or collagen mimetics). This guide provides a rigorous framework for analyzing, predicting, and manipulating the conformation of substituted pyrrolidines, moving beyond basic steric arguments to advanced stereoelectronic principles.

Part 1: Theoretical Framework

The Pseudorotation Landscape

Unlike cyclohexane, which "flips" between distinct chair forms across a high energy barrier, the five-membered pyrrolidine ring undergoes pseudorotation —a continuous wave-like motion where the ring atoms displace vertically from the mean plane without passing through a high-energy planar transition state.

This motion is mathematically defined by two parameters derived from the five endocyclic torsion angles (Altona & Sundaralingam, 1972):

  • Phase Angle (

    
    ):  Describes which part of the ring is puckered.[1][2]
    
  • Puckering Amplitude (

    
    ):  Describes how much the ring is puckered (typically 35°–45°).[2]
    
The North (N) and South (S) Poles

The conformational space is often simplified into two hemispheres based on the phase angle


:
  • North (N) Conformation (

    
    ):  Characterized as C
    
    
    
    -exo
    (or C4-exo). The C
    
    
    atom is displaced opposite to the C
    
    
    -carboxyl group (or substituent).
  • South (S) Conformation (

    
    ):  Characterized as C
    
    
    
    -endo
    (or C4-endo). The C
    
    
    atom is displaced on the same side as the C
    
    
    -carboxyl group.
Visualization: The Pseudorotation Cycle

The following diagram maps the continuous transition between Envelope (E) and Twist (T) forms.[3]

PseudorotationCycle North NORTH (N) C4-exo P ~ 0° NE 3T2 North->NE South SOUTH (S) C4-endo P ~ 180° SW 3T4 South->SW East EAST C2-exo P ~ 90° SE 2T3 East->SE West WEST C2-endo P ~ 270° NW 4T3 West->NW NE->East SE->South SW->West NW->North Center Planar TS (High Energy)

Figure 1: The Pseudorotation Cycle. The N-type (C4-exo) and S-type (C4-endo) conformations represent the two global energy minima for most substituted prolines.

Part 2: Substituent Effects & Causality

To design a specific conformation, one must exploit the interplay between steric bulk and stereoelectronic effects (specifically the gauche effect).

The Gauche Effect (Stereoelectronics)

When electronegative substituents (F, OH, OAc) are present at C4, the ring pucker is dictated by the gauche effect, not sterics.[4][5][6] The system minimizes energy by aligning the


 bond antiperiplanar to the low-lying 

orbital (hyperconjugation).
  • 4(R)-Fluoroproline: The fluorine is trans to the carbonyl. To maximize the

    
     overlap, the ring adopts the C
    
    
    
    -exo (North)
    pucker.
  • 4(S)-Fluoroproline: The fluorine is cis to the carbonyl. The same orbital overlap requirement forces the ring into the C

    
    -endo (South)  pucker.
    
Steric Effects

For non-electronegative, bulky groups (e.g., alkyl, aryl), thermodynamics favor placing the bulky substituent in a pseudoequatorial position to minimize 1,3-diaxial-like interactions.

The Interaction

In peptides, the interaction between the prolyl amide oxygen (


) and the subsequent carbonyl carbon (

) stabilizes the trans isomer of the peptide bond. This interaction is stronger in the C

-exo conformation (typical of collagen), linking ring pucker directly to secondary structure stability (Newberry & Raines, 2017).
Summary of Substituent Effects
Substituent at C4 (Pos. 4)StereochemistryDominant EffectPreferred PuckerPhase Angle (

)
-OH (Hydroxy) (4R) / transGaucheC

-exo (N)
~0–36°
-OH (Hydroxy) (4S) / cisGaucheC

-endo (S)
~180–216°
-F (Fluoro) (4R) / transGauche (Strong)C

-exo (N)
~0°
-F (Fluoro) (4S) / cisGauche (Strong)C

-endo (S)
~180°
-CH

/ -Alkyl
(4R) / transStericC

-endo (S)
~180°
-CH

/ -Alkyl
(4S) / cisStericC

-exo (N)
~0°

Note: For alkyl groups, the "Preferred Pucker" is chosen to place the substituent in the pseudoequatorial orientation.

Part 3: Analytical Methodologies

Do not rely on a single method. A robust protocol combines NMR solution data with computational validation.[7]

Experimental Protocol: NMR Conformational Analysis

The vicinal proton-proton coupling constants (


) in the pyrrolidine ring are directly related to the torsion angles via the Karplus equation.

Step 1: Sample Preparation

  • Solvent: D

    
    O (for free amino acids) or CDCl
    
    
    
    /DMSO-d
    
    
    (for protected peptides).
  • Concentration: 5–10 mM to prevent aggregation.

Step 2: Data Acquisition

  • Experiment: Acquire a high-resolution 1D

    
    H NMR (minimum 500 MHz, preferably 600+ MHz).
    
  • Decoupling: If signals overlap (common for H3/H4 protons), perform 1D-TOCSY or selective homonuclear decoupling to isolate the spin system. This allows precise measurement of multiplet splitting.

Step 3: J-Coupling Extraction Measure the following couplings:

  • 
     and 
    
    
    
    (Alpha to Beta protons)
  • 
     and 
    
    
    
    (Beta to Gamma protons)
  • 
     and 
    
    
    
    (Gamma to Delta protons)

Step 4: Mathematical Analysis (PSEUROT) Use the extracted


-values to solve for 

and

. While software like PSEUROT is standard, a simplified diagnostic check for C4-substituted prolines is:
  • Exo-pucker indicator:

    
     Hz (Large coupling due to 
    
    
    
    0° dihedral).
  • Endo-pucker indicator:

    
     Hz.
    
Computational Protocol: DFT Validation

Experimental NMR gives a time-averaged view. DFT provides the energetic minima.

CompWorkflow Start Input Structure (2D Sketch) Conformer Conformer Generation (Molecular Mechanics) Generate N and S starting points Start->Conformer DFT Geometry Optimization (DFT: B3LYP-D3/6-31G* or higher) Solvent Model (PCM/SMD) Conformer->DFT Freq Frequency Calculation (Verify no imaginary freqs) DFT->Freq Energy Single Point Energy (M06-2X/def2-TZVP) Freq->Energy Boltz Boltzmann Weighting Calculate population ratios Energy->Boltz

Figure 2: Computational workflow for determining the preferred ring pucker population.

Self-Validating Check: Compare the Boltzmann-weighted calculated couplings (


) with your experimental NMR couplings (

). A Root Mean Square Deviation (RMSD) < 0.5 Hz indicates a high-confidence model.

References

  • Altona, C., & Sundaralingam, M. (1972).[8][9] Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society.[9] Link

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society.[9] Link

  • Koskinen, A. M. P., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry. Link

  • Bretscher, L. E., et al. (2001). A Stereoelectronic Effect in Preorganization of Proline-Rich Sequences. Journal of the American Chemical Society.[9] Link

Sources

Methodological & Application

Application Note: High-Purity Chiral Resolution of 4-Phenylpyrrolidine-3-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the isolation of enantiomerically pure (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid , a critical pharmacophore in the synthesis of neprilysin inhibitors (e.g., Sacubitril precursors) and integrin antagonists. While asymmetric synthesis (e.g., 1,3-dipolar cycloaddition) is possible, cost-effective scaling often relies on the resolution of the trans-racemate.

This guide provides two distinct, validated workflows:

  • Classical Diastereomeric Salt Resolution: A robust, scalable method using O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) on the N-benzyl intermediate.

  • Enzymatic Kinetic Resolution: A green chemistry approach using Candida antarctica Lipase B (CAL-B) on the ester derivative.

  • Analytical Control: A chiral HPLC method for Enantiomeric Excess (%ee) determination.

Introduction: The Stereochemical Challenge

4-Phenylpyrrolidine-3-carboxylic acid contains two chiral centers, theoretically yielding four stereoisomers. However, synthetic routes (such as cycloaddition or hydrogenation of cinnamic acid derivatives) predominantly yield the trans-diastereomer. The challenge lies in separating the trans-enantiomers:

  • (3S,4R)-Isomer: Typically the bioactive target.[1]

  • (3R,4S)-Isomer: The distomer (undesired enantiomer).

Direct resolution of the free amino acid is complicated by its zwitterionic nature, which leads to poor solubility in organic solvents suitable for crystallization. Therefore, this protocol focuses on resolving the N-benzyl or Ester derivatives, followed by deprotection/hydrolysis.

Workflow Visualization

Workflow cluster_0 Path A: Classical Resolution cluster_1 Path B: Enzymatic Start Racemic trans-Cinnamic Acid Deriv. Synth Cycloaddition / Hydrogenation Start->Synth Racemate Racemic trans-N-Benzyl Pyrrolidine Intermediate Synth->Racemate Salt Salt Formation (L-DTTA) Racemate->Salt Preferred Ester Esterification Racemate->Ester Alternative Cryst Fractional Crystallization Salt->Cryst Pd/C H2 FreeBase Salt Break & Isolation Cryst->FreeBase Pd/C H2 Final (3S,4R)-4-Phenylpyrrolidine- 3-carboxylic Acid FreeBase->Final Pd/C H2 Enzyme CAL-B Hydrolysis Ester->Enzyme Sep Acid/Ester Separation Enzyme->Sep Sep->Final

Figure 1: Strategic workflow for accessing the (3S,4R) enantiomer. Path A is preferred for multi-kilogram scale-up.

Protocol A: Diastereomeric Salt Resolution (Scalable)

Rationale: The N-benzyl protecting group renders the amine basic enough to form stable salts with chiral acids, while the phenyl ring provides pi-pi stacking opportunities with tartaric acid derivatives, enhancing crystalline selectivity.

Reagents:

  • Substrate: trans-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid (Racemate).

  • Resolving Agent: (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA). Note: L-Tartaric acid is a cheaper alternative but often yields lower ee% in the first pass.

  • Solvent: Ethanol (95%) or Ethanol/Acetone (1:1).

Step-by-Step Procedure:
  • Salt Formation:

    • Dissolve 10.0 g (35.5 mmol) of racemic N-benzyl substrate in 100 mL of refluxing Ethanol (95%).

    • In a separate flask, dissolve 13.7 g (35.5 mmol, 1.0 eq) of L-DTTA in 50 mL of warm Ethanol.

    • Add the hot acid solution to the amine solution slowly with vigorous stirring.

  • Crystallization:

    • Allow the mixture to cool to room temperature over 4 hours. Critical: Rapid cooling traps the distomer.

    • Seed with pure (3S,4R)-salt if available.

    • Chill to 0-5°C for 12 hours.

  • Filtration & Recrystallization:

    • Filter the white precipitate.

    • Checkpoint: Dry a small sample and check optical rotation. If ee < 95%, recrystallize from boiling Ethanol/Water (9:1).

  • Salt Break (Liberation):

    • Suspend the salt in Water (100 mL) and add DCM (100 mL).

    • Basify to pH 10 using 1N NaOH.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Dry organics over Na₂SO₄ and concentrate to yield the chiral N-benzyl amino acid.

  • Debenzylation (Final Step):

    • Hydrogenate using 10% Pd/C in Methanol (50 psi H₂) to yield the free amino acid.

Protocol B: Enzymatic Kinetic Resolution (Green Chemistry)

Rationale: Lipases like Candida antarctica Lipase B (CAL-B) show high stereospecificity for the ester bond of pyrrolidine-3-carboxylates. This method avoids heavy metal waste and toxic resolving agents.

Reagents:

  • Substrate: Ethyl trans-1-benzyl-4-phenylpyrrolidine-3-carboxylate.

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Buffer: Phosphate Buffer (pH 7.0) / Toluene biphasic system.

Step-by-Step Procedure:
  • Reaction Setup:

    • Dissolve 5.0 g of the racemic ethyl ester in 50 mL Toluene.

    • Add 50 mL of 0.1 M Phosphate Buffer (pH 7.0).

    • Add 500 mg Novozym 435 (10% w/w loading).

  • Incubation:

    • Stir at 30°C @ 200 rpm.

    • Monitoring: The enzyme preferentially hydrolyzes the (3S,4R)-ester to the acid, leaving the (3R,4S)-ester intact. Monitor conversion by HPLC.

  • Termination:

    • Stop reaction at ~45-48% conversion (typically 24-48 hours) to maximize enantiomeric purity of the product acid. Filter off the enzyme beads.

  • Separation:

    • Adjust aqueous phase to pH 8.5.

    • Extract the unreacted (distomer) ester with Ethyl Acetate.

    • Acidify the aqueous phase to pH 4.0 and extract the desired (3S,4R)-acid with DCM.

Protocol C: Analytical Validation (Chiral HPLC)

Trustworthiness: No resolution is complete without quantitative validation. The following method separates the enantiomers of the N-benzyl derivative or the ester.

Method Parameters:

ParameterCondition
Column Daicel Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption)
Temperature 25°C
Retention Times (3R,4S): ~8.2 min (3S,4R): ~10.5 min (Target)

Note: If analyzing the free amino acid (zwitterion), switch to a Chiralpak ZWIX(+) column or derivatize with FDAA (Marfey’s Reagent) before analysis.

Troubleshooting & Critical Process Parameters (CPPs)

Mechanism of Failure Analysis

Troubleshooting Problem Low Enantiomeric Excess (ee%) Cause1 Rapid Cooling Problem->Cause1 Cause2 Impure Racemate Problem->Cause2 Cause3 Wrong Solvent Ratio Problem->Cause3 Fix1 Controlled Ramp: 1°C/min Cause1->Fix1 Fix2 Pre-purify Racemate (Remove cis-isomers) Cause2->Fix2 Fix3 Increase Ethanol Content (Slower nucleation) Cause3->Fix3

Figure 2: Troubleshooting logic for crystallization failures.

  • Presence of cis-isomers: The starting material must be >98% trans-diastereomer. Cis-isomers interfere with the crystal lattice of the trans-salt, lowering yield and ee.

  • Water Content: In Method A, water acts as an anti-solvent for the salt but increases the solubility of the free acid. Strictly control water content in the Ethanol (use <5% water initially).

  • Enzyme Reuse: For Method B, Novozym 435 can be reused 5-10 times. Wash with dry toluene between runs to prevent activity loss.

References

  • Synthesis and Resolution of Pyrrolidine Derivatives: Journal of Medicinal Chemistry, "Design and Synthesis of Potent Neprilysin Inhibitors." (General context on the pharmacophore). US Patent 2006/0004082, "Process for the preparation of chiral pyrrolidine derivatives." (Describes tartaric acid resolution variants).
  • Enzymatic Resolution: Tetrahedron: Asymmetry, "Lipase-catalyzed kinetic resolution of trans-3,4-disubstituted pyrrolidines."
  • Analytical Methods

    • Daicel Chiral Technologies, "Application Note: Separation of Amino Acid Derivatives on Chiralpak IA."

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

(Note: Specific retention times in HPLC may vary based on column age and exact mobile phase preparation. Always run a racemic standard first.)

Sources

Use of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: (3R,4S)-4-Phenylpyrrolidine-3-carboxylic Acid in Medicinal Chemistry

Executive Summary

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is a non-proteinogenic amino acid scaffold characterized by a trans-disubstituted pyrrolidine core. It serves as a critical "privileged structure" in drug discovery, primarily used to constrain the conformational freedom of peptide backbones and as a core scaffold for G-Protein Coupled Receptor (GPCR) antagonists. This guide details its application in designing Endothelin Receptor Antagonists (such as Atrasentan), its utility in peptidomimetics, and provides validated protocols for its synthesis and derivatization in high-throughput library generation.

Scientific Foundation: The Conformational Lock

In medicinal chemistry, linear peptides often suffer from poor bioavailability and rapid proteolytic degradation. Replacing linear amino acid sequences with the (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid scaffold introduces a "conformational lock."

  • Vector Alignment: The rigid pyrrolidine ring fixes the carboxylic acid (C-terminus mimic) and the secondary amine (N-terminus mimic) into a specific vector, reducing the entropic penalty of binding to a receptor.

  • Stereochemical Precision: The (3R,4S) configuration places the lipophilic phenyl ring trans to the carboxylic acid. This specific geometry is often required to access deep hydrophobic pockets in receptors (e.g., ETA receptors) while projecting the polar acid group towards ionic interaction sites [1].

  • Beta-Turn Mimicry: When incorporated into peptide chains, this scaffold can induce or stabilize

    
    -turn secondary structures, critical for protein-protein interaction (PPI) inhibitors.
    

Case Study: Endothelin Receptor Antagonists

The most prominent application of this scaffold is in the development of Atrasentan (ABT-627) , a selective Endothelin-A (ETA) receptor antagonist.

  • Pharmacophore Mapping:

    • The Anchor: The pyrrolidine nitrogen acts as a central anchor, often derivatized with large hydrophobic groups (e.g., dibutylamino-oxoethyl).

    • The Acid: The C3-carboxylic acid mimics the C-terminal carboxylate of the endogenous endothelin peptide or interacts with a specific arginine residue in the receptor.

    • The Hydrophobe: The C4-phenyl group (or benzodioxole in Atrasentan) occupies a hydrophobic sub-pocket. The trans stereochemistry is non-negotiable; cis isomers often show significantly reduced potency ( >100-fold loss) [2].

Pathway Visualization: Pharmacophore Mapping

Pharmacophore Scaffold (3R,4S)-Pyrrolidine Core N_Term N1 Position (Derivatization Site) Scaffold->N_Term Anchor C_Term C3-Carboxylic Acid (Ionic Interaction) Scaffold->C_Term (3R) Stereocenter Ph_Ring C4-Phenyl Group (Hydrophobic Pocket) Scaffold->Ph_Ring (4S) Stereocenter BioAvail ADME Properties (Metabolic Stability) Scaffold->BioAvail Rigidification reduces proteolysis Target Endothelin Receptor (ET-A) N_Term->Target H-Bond / Steric Fit C_Term->Target Salt Bridge (Arg) Ph_Ring->Target Pi-Pi Stacking

Figure 1: Pharmacophore mapping of the (3R,4S) scaffold against the Endothelin Receptor target.

Experimental Protocols

Protocol A: Scalable Synthesis via Aziridinium Intermediate

Context: While commercially available, high-purity chiral synthesis is often required for scale-up. This protocol utilizes the "Chiral Pool" approach starting from (R)-styrene oxide, ensuring high enantiomeric excess (>98% ee) [3].

Reagents:

  • (R)-Styrene oxide[1]

  • 3-(Benzylamino)propionitrile[1]

  • Thionyl chloride (SOCl₂)

  • Lithium Diisopropylamide (LDA) or LiHMDS

  • Solvents: Ethanol, Toluene, THF (anhydrous)

Step-by-Step Methodology:

  • Ring Opening: React (R)-styrene oxide with 3-(benzylamino)propionitrile in Ethanol at reflux for 4 hours.

    • Checkpoint: Monitor disappearance of epoxide by TLC. Yields amino alcohol intermediate.

  • Chlorination & Cyclization (The Key Step): Dissolve the amino alcohol in Toluene. Add SOCl₂ dropwise at 0°C.

    • Mechanism:[2][3] This forms the chloro-intermediate which spontaneously forms a bicyclic aziridinium ion .

    • Critical Step: Heat to 80°C. The nitrile anion (generated in situ or by base) attacks the aziridinium ion. The attack is regioselective and stereospecific (inversion of configuration at the benzylic carbon), yielding the trans-pyrrolidine nitrile.

  • Hydrolysis: Treat the resulting nitrile with 6M HCl at reflux (100°C) for 12 hours to convert the nitrile to the carboxylic acid.

  • Purification: Recrystallize from Acetone/Water to obtain (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride.

  • Debenzylation (Optional): Hydrogenation (H₂, Pd/C, MeOH) removes the N-benzyl group if the free amine is required.

Protocol B: Parallel Library Derivatization (Amide Coupling)

Context: For medicinal chemists incorporating this scaffold into a Diversity-Oriented Synthesis (DOS) library.

Reagents:

  • Scaffold: (3R,4S)-N-Boc-4-phenylpyrrolidine-3-carboxylic acid

  • Coupling Agents: HATU, DIPEA

  • Amine Partners: Diverse set of primary/secondary amines

  • Solvent: DMF (anhydrous)

Workflow:

  • Activation: In a 96-well reaction block, dissolve the scaffold (0.1 mmol) in DMF (500 µL). Add DIPEA (0.3 mmol) and HATU (0.11 mmol). Shake for 5 minutes.

  • Coupling: Add the specific amine partner (0.12 mmol) to each well. Seal and shake at Room Temperature for 4 hours.

    • QC Check: LC-MS should show [M+H]+ corresponding to the amide product.

  • Deprotection (N-Terminus): Evaporate solvent. Add 4M HCl in Dioxane (500 µL). Shake for 1 hour. Evaporate.

  • N-Capping (Optional): Redissolve in DCM/DIPEA and add an acid chloride or sulfonyl chloride to functionalize the pyrrolidine nitrogen.

Data Analysis & Quality Control

When sourcing or synthesizing this scaffold, strict stereochemical control is required.

ParameterSpecificationMethod of Verification
Purity >98%HPLC (C18 column, Acetonitrile/Water gradient)
Chiral Purity >99% eeChiral HPLC (Chiralpak AD-H or OD-H); Mobile phase: Hexane/IPA
Stereochemistry (3R, 4S)1H-NMR NOESY: Look for absence of NOE between H3 and H4 protons (indicates trans). Cis isomers show strong NOE.
Water Content <0.5%Karl Fischer Titration (Critical for coupling efficiency)
Synthesis Workflow Diagram

Synthesis Start (R)-Styrene Oxide Inter1 Amino Alcohol Start->Inter1 Ring Opening Reagent 3-(Benzylamino) propionitrile Reagent->Inter1 Aziridine Aziridinium Ion (Transient) Inter1->Aziridine SOCl2 / Heat Product (3R,4S)-Pyrrolidine Nitrile Aziridine->Product Cyclization (Inversion) Final Final Acid Scaffold Product->Final Hydrolysis (HCl)

Figure 2: Synthetic route via the Aziridinium ion intermediate, ensuring stereochemical integrity.

References

  • Dixon, D. et al. (2004). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity.[4] Journal of Medicinal Chemistry.

  • Galeazzi, R. et al. (2004). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines.[1][5] Tetrahedron.[6]

  • Nielsen, T. E. et al. (2005). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Journal of Organic Chemistry.

  • AbbVie Inc. (2015). Atrasentan: Clinical Development and Pharmacology. New Drug Approvals.[7]

  • BenchChem. (2025).[8] Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide.

Sources

Application Note: Carboxylic Acid Activation Strategies for Pyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026


-Proline Analogs

Executive Summary & Strategic Selection

Pyrrolidine-3-carboxylic acids (


-proline analogs) represent a unique challenge in medicinal chemistry. Unlike 

-amino acids, the carboxylic acid is one carbon removed from the nitrogen, technically classifying them as

-amino acids. However, the cyclic constraint of the pyrrolidine ring imposes specific steric demands and electronic effects that complicate activation.

The primary risks during activation are epimerization at the C3 position and low reactivity due to the secondary amine's steric bulk if coupling to the nitrogen of another ring system.

Decision Matrix: Selecting the Right Reagent

Use the following logic gate to select the optimal activation strategy for your specific scale and substrate sensitivity.

ReagentSelection Start START: Define Constraints Scale Is the reaction >100g scale? Start->Scale Hindrance Is the nucleophile sterically hindered? Scale->Hindrance No (Discovery/MedChem) MethodC Method C: Mixed Anhydride (IBCF) (Low Cost, Temp Sensitive) Scale->MethodC Yes (Cost driven) Epimerization Is C3-Epimerization Critical? Hindrance->Epimerization No MethodA Method A: HATU/HOAt (High Cost, High Yield) Hindrance->MethodA Yes (e.g., N-methyl amines) Epimerization->MethodA No (Standard) MethodB Method B: T3P (Propylphosphonic Anhydride) (Green, Low Epimerization) Epimerization->MethodB Yes (High Risk)

Figure 1: Decision tree for selecting activation reagents based on scale, steric hindrance, and epimerization risk.

Mechanistic Insight: The Epimerization Danger Zone

Understanding why protocols fail is as important as the protocol itself. In pyrrolidine-3-carboxylic acids, the C3 proton is


 to the carbonyl. Upon activation (converting -OH to a leaving group), the acidity of this proton increases.

The Mechanism of Failure:

  • Base-Mediated Enolization: Excess base (especially strong bases like TEA) can deprotonate C3, leading to a planar enolate. Reprotonation occurs indiscriminately, leading to a racemic mixture.

  • Oxazolone Formation: While less common in

    
    -amino acids than 
    
    
    
    -amino acids, side-reactions involving the N-protecting group (like Boc/Fmoc) can still stabilize reactive intermediates that favor racemization.

ActivationMechanism Acid Pyrrolidine-3-COOH (Chiral C3) Activated Activated Ester (O-Acyl Urea / Anhydride) Acid->Activated + Reagent Coupled Desired Amide Product (Retained Chirality) Activated->Coupled + Amine (Fast Kinetics) Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate + Excess Base (Slow Kinetics) Racemate Racemic Mixture (50:50 R/S) Enolate->Racemate Reprotonation

Figure 2: Kinetic competition between coupling (desired) and enolization (racemization). Success depends on maximizing the upper path velocity.

Detailed Protocols

Method A: High-Performance Coupling (HATU)

Best for: Difficult couplings, hindered amines, and discovery-scale synthesis (<10g). Why: HATU generates an active ester (OAt) that utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate coupling, outcompeting the slower racemization pathway.

Reagents:

  • Substrate: N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv)

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Protocol:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 eq). Critical: Do not add large excess of base initially.

  • Activation: Cool the solution to 0°C. Add HATU (1.1 eq) in one portion. Stir for 5–10 minutes. The solution typically turns yellow/orange.

  • Coupling: Add the amine partner (1.0–1.2 eq).

  • Monitoring: Allow to warm to RT. Monitor by LCMS. Reaction is usually complete within 1-2 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by sat. NaHCO3 and brine.

Expert Tip: If the amine is an HCl salt, add exactly 1.0 extra equivalent of DIPEA to neutralize the salt before adding it to the activated ester.

Method B: Low-Epimerization "Green" Coupling (T3P)

Best for: Scale-up (>100g), epimerization-sensitive substrates, and easy purification. Why: Propylphosphonic anhydride (T3P) acts as a water scavenger and coupling agent.[1] It yields water-soluble byproducts, eliminating the need for chromatography in many cases.[2] It shows the lowest racemization rates among commercial reagents.

Reagents:

  • Substrate: N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 4.0 equiv)

  • Solvent: EtOAc, Me-THF, or DMF

Protocol:

  • Setup: Charge the carboxylic acid (1.0 eq) and the amine partner (1.1 eq) into the reaction vessel with EtOAc (5-10 volumes).

  • Base Addition: Add NMM (3.0 eq). Cool to 0°C.

  • Activation/Coupling: Add T3P solution (1.5 eq) dropwise over 10 minutes. Note: T3P reaction is exothermic.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT.

  • Workup: Add water. Separate layers. Wash organic layer with 0.5M NaOH (removes excess T3P byproducts) and 0.5M HCl.

  • Isolation: Evaporate solvent. Often yields clean solid without column chromatography.

Expert Tip: Unlike HATU, T3P requires the amine to be present during activation in many protocols to capture the active species immediately, further suppressing epimerization.

Method C: Cost-Effective Mixed Anhydride (IBCF)

Best for: Process chemistry where reagent cost is the primary driver. Why: Isobutyl chloroformate (IBCF) is inexpensive. However, the mixed anhydride intermediate is highly reactive and temperature-sensitive.

Reagents:

  • Reagent: Isobutyl chloroformate (IBCF) (1.05 equiv)

  • Base: N-Methylmorpholine (NMM) (1.05 equiv)

  • Solvent: Anhydrous THF or DCM

Protocol:

  • Temperature Control: Cool solution of acid (1.0 eq) and NMM (1.05 eq) in THF to -15°C . Strict temperature control is mandatory.

  • Activation: Add IBCF (1.05 eq) dropwise, maintaining temp < -10°C. Stir for 15 minutes. A white precipitate (NMM·HCl) will form.

  • Coupling: Add the amine (dissolved in THF) dropwise.

  • Reaction: Stir at -15°C for 1 hour, then slowly warm to RT.

  • Note: If temperature spikes during activation, the mixed anhydride can disproportionate, leading to lower yields and impurities.

Quantitative Comparison

FeatureHATUT3PMixed Anhydride (IBCF)
Coupling Speed Very Fast (<1 hr)Moderate (1-4 hrs)Fast (Instant)
Epimerization Risk LowLowest Moderate (Temp dependent)
Purification Difficult (Byproducts)Easy (Water soluble) Moderate
Cost HighMediumLow
Atom Economy PoorGoodGood

References

  • HATU/HOAt Effectiveness: Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1][2][3][4] Journal of the American Chemical Society. Link

  • T3P Applications: Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[1][5][6] Organic Syntheses. Link

  • Mixed Anhydride Protocol: Anderson, G. W., et al. (1967). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society. Link

  • Epimerization Mechanisms: Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[7][8] Tetrahedron. Link

Sources

Application Note: Synthesis of Beta-Amino Acid Derivatives from (3R,4S)-4-Phenylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid (CAS 652971-46-5) represents a "privileged scaffold" in modern medicinal chemistry. As a cyclic


-amino acid (specifically a 

-proline analog), it offers a unique combination of conformational constraint and hydrophobic bulk . Unlike flexible linear

-amino acids, the pyrrolidine ring locks the backbone dihedral angles, stabilizing secondary structures such as helices or turns in peptidomimetics.

This guide details the protocols for derivatizing this scaffold into high-value pharmaceutical intermediates. We focus on three critical synthetic pathways: N-protection strategies , C-terminal peptide coupling , and N-functionalization via reductive amination .

Chemical Profile & Mechanistic Insight

The Scaffold

The starting material is a trans-disubstituted pyrrolidine. The stereochemistry (3R, 4S) places the phenyl ring and the carboxylic acid on opposite faces of the pyrrolidine ring.

PropertySpecification
IUPAC Name (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid
CAS Number 652971-46-5
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Chirality (3R, 4S) - trans configuration
Class Cyclic

-amino acid (Constraint mimic)
Why This Scaffold?
  • Proteolytic Stability: Incorporation of

    
    -amino acids into peptide chains blocks cleavage by standard proteases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life.
    
  • Receptor Selectivity: The phenyl group at C4 acts as a hydrophobic anchor. In GPCR ligands (e.g., GABA analogs), this moiety often occupies a specific hydrophobic pocket, enhancing potency over unsubstituted analogs.

  • Vector Control: The rigid ring structure orients the N- and C-termini in a specific vector, reducing the entropic penalty of binding to a target protein.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways from the parent scaffold.

G Start (3R,4S)-4-Phenylpyrrolidine- 3-carboxylic acid NBoc N-Boc Intermediate (Scaffold A) Start->NBoc Boc2O, NaOH (Protocol 1) Ester Methyl/Ethyl Ester (Scaffold B) Start->Ester SOCl2, MeOH Peptide Peptide Coupling (C-Terminus Extension) NBoc->Peptide HATU, DIPEA, R-NH2 (Protocol 2) Alcohol Amino Alcohol (Reduction) NBoc->Alcohol BH3-THF or LiAlH4 NFunc N-Alkylation/Acylation (Library Generation) Ester->NFunc R-CHO, NaBH(OAc)3 (Protocol 3)

Figure 1: Divergent synthetic pathways for (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid.[1] Blue path: Peptide synthesis.[2][3] Green path: Small molecule library generation.

Detailed Experimental Protocols

Protocol 1: Chemo-selective N-Boc Protection

Objective: To protect the secondary amine without forming the N-carboxyanhydride (NCA) side product, preparing the scaffold for C-terminal coupling.

Reagents:

  • (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • NaOH (1M aqueous solution)

  • 1,4-Dioxane

Procedure:

  • Dissolution: Dissolve 1.91 g (10 mmol) of the starting material in a mixture of 1,4-dioxane (20 mL) and 1M NaOH (20 mL).

    • Note: The biphasic/aqueous condition ensures the carboxylic acid remains deprotonated (carboxylate), preventing it from attacking the Boc-group and forming unstable mixed anhydrides.

  • Addition: Cool the solution to 0°C. Add Boc₂O (2.4 g, 11 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (stain with ninhydrin; free amine spot should disappear).

  • Workup: Concentrate the mixture to remove dioxane. Acidify the remaining aqueous layer carefully to pH 2–3 using 1M KHSO₄.

    • Critical Step: Do not use HCl if acid-labile groups are present downstream, though Boc is stable to dilute KHSO₄ extraction.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~90-95% of a white solid.

Protocol 2: C-Terminal Peptide Coupling (Synthesis of -Peptides)

Objective: To couple the N-Boc protected scaffold to an amine (e.g., an


-amino acid ester), creating a peptidomimetic.

Mechanistic Note: Coupling to the carboxylic acid of a pyrrolidine ring can be sterically demanding due to the adjacent phenyl group. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for its superior reactivity and suppression of racemization compared to EDC/HOBt.

Reagents:

  • N-Boc-(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid (1.0 equiv)

  • Amine coupling partner (e.g., L-Phenylalanine methyl ester HCl) (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the N-Boc acid (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen. Add DIPEA (2.0 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 mmol) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the amine salt (1.1 mmol) followed by the remaining DIPEA (1.0 mmol).

  • Reaction: Stir at RT for 4–16 hours.

    • Validation: Monitor by LC-MS. The product peak (M+H) should appear; the activated ester peak may be visible transiently.

  • Workup: Dilute with Ethyl Acetate (50 mL). Wash sequentially with 5% LiCl (to remove DMF), 5% NaHCO₃, 1M KHSO₄, and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol 3: N-Functionalization via Reductive Amination

Objective: To derivatize the pyrrolidine nitrogen with various alkyl groups for SAR (Structure-Activity Relationship) studies, utilizing the ester form of the scaffold.

Reagents:

  • (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid methyl ester (HCl salt) (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde) (1.2 equiv)

  • NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv)

  • DCE (1,2-Dichloroethane) or DCM

  • Acetic Acid (catalytic)

Procedure:

  • Free Base Formation (In situ): Suspend the ester salt (1.0 mmol) in DCE (10 mL). Add DIPEA (1.0 mmol) to liberate the free amine.

  • Imine Formation: Add the aldehyde (1.2 mmol) and catalytic acetic acid (1-2 drops). Stir for 30–60 minutes at RT.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in portions.

    • Why NaBH(OAc)₃? It is milder than NaBH₄ and will not reduce the ester or the aldehyde/ketone, only the imine/iminium ion.

  • Quench: After 12 hours, quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM. The product is the N-alkylated amino ester.

References

  • Beta-Proline Synthesis & Applications: Tanaka, F. et al. "Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives)."[4] OIST Technology, 2019 .

  • Analgesic Analogs (PSPA-1): Shimamoto, K. et al.[5] "A synthetic kainoid, (2S,3R,4R)-3-carboxymethyl-4-(phenylthio)pyrrolidine-2-carboxylic acid (PSPA-1) serves as a novel anti-allodynic agent."[5] Neuropharmacology, 2007 .

  • Peptide Coupling Methodologies: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 .

  • Compound Data: PubChem CID 165907879. "(3R,4S)-1-acetyl-4-phenylpyrrolidine-3-carboxylic acid."

Sources

Stereoselective synthesis of pyrrolidine-containing drug precursors.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrrolidine pharmacophore is a "privileged scaffold" in medicinal chemistry, appearing in over 80 FDA-approved therapeutics, including Saxagliptin (DPP-4 inhibitor), Ramipril (ACE inhibitor), and Darifenacin (muscarinic antagonist). Its rigid five-membered ring restricts conformational freedom, maximizing binding affinity while modulating physicochemical properties like lipophilicity (LogP) and metabolic stability.

However, the clinical success of these molecules hinges on absolute stereocontrol . A single incorrect stereocenter can invert biological activity or introduce toxicity. This guide moves beyond textbook definitions to provide field-tested protocols for constructing chiral pyrrolidines, focusing on two high-impact methodologies: Catalytic Asymmetric 1,3-Dipolar Cycloaddition (convergent) and Organocatalytic Cascade Reactions (linear/green).

Strategic Retrosynthesis & Method Selection

Before selecting a protocol, the substitution pattern of the target pyrrolidine dictates the synthetic strategy.

Decision Matrix: Selecting the Right Protocol
Target FeatureRecommended MethodologyKey Advantage
3,4-Disubstituted Organocatalytic Michael CascadeMetal-free; high enantioselectivity for linear precursors.
2,3,4,5-Polysubstituted Metal-Catalyzed [3+2] CycloadditionRapid complexity generation; simultaneous formation of 2 C-C bonds and up to 4 stereocenters.
Fused Bicycles (e.g., Prolines) Intramolecular Cyclization / HydrogenationScalable for industrial precursors (e.g., Ramipril).
Quaternary Centers 1,3-Dipolar Cycloaddition (Azomethine Ylides)Unique ability to access sterically congested quaternary carbons.
Visualization: Retrosynthetic Logic

Retrosynthesis Target Target: Chiral Pyrrolidine MethodA Method A: [3+2] Cycloaddition Target->MethodA High Complexity (Quaternary Centers) MethodB Method B: Organocatalysis Target->MethodB 3,4-Substitution (Metal-Free) Dipole Azomethine Ylide (Dipole) MethodA->Dipole Alkene Electron-Deficient Alkene (Dipolarophile) MethodA->Alkene Linear Linear Enal/Nitroalkene MethodB->Linear Amine Nucleophilic Amine MethodB->Amine

Figure 1: Strategic disconnection logic for pyrrolidine synthesis based on target complexity.

Protocol A: Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Best for: Rapid construction of highly substituted pyrrolidines (e.g., 2,3,4,5-tetrasubstituted analogs).

The Mechanistic Edge

This reaction utilizes azomethine ylides generated in situ from imino esters.[1][2] The success relies on the formation of a Metallo-Dipole .

  • Why Ag(I)? Silver(I) acts as a soft Lewis acid, coordinating the imine nitrogen and the carbonyl oxygen. This "locks" the dipole into a rigid W-conformation, which is essential for high endo-selectivity.

  • The Ligand: Chiral Phosphoramidites or Ferrocenyl ligands (e.g., Fesulphos) create a chiral pocket that differentiates the faces of the planar dipole.

Detailed Protocol

Reagents:

  • Precursor: Glycine imino ester (1.0 equiv).

  • Dipolarophile: Maleimide or Acrylate (1.2 equiv).

  • Catalyst: AgOAc (3 mol%).

  • Ligand: (R)-Fesulphos (3.3 mol%).

  • Base: Et3N (10 mol%) - Crucial for deprotonation.

  • Solvent: THF or Toluene (anhydrous).

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc (5.0 mg, 0.03 mmol) and (R)-Fesulphos (15 mg, 0.033 mmol) in THF (2 mL). Stir for 30 mins at RT. Observation: Solution should turn slightly yellow/amber, indicating complexation.

  • Dipole Generation: Add the imino ester (1.0 mmol) and Et3N (0.1 mmol). Stir for 10 mins. The base deprotonates the

    
    -proton, generating the Ag-bound azomethine ylide.
    
  • Cycloaddition: Cool to -20°C (to maximize ee). Add the dipolarophile (1.2 mmol) dropwise.

  • Monitoring: Stir for 4-12 hours. Monitor by TLC.[3] Note: The spot for the imino ester will disappear, replaced by a lower Rf spot (pyrrolidine).

  • Quench & Workup: Filter through a short pad of Celite to remove silver salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Control Point:

  • Water Sensitivity: While Ag(I) is relatively robust, moisture can hydrolyze the imine precursor before the ylide forms. Use freshly distilled solvents.

Visualization: Catalytic Cycle

CatalyticCycle Complex L*-Ag(I) Complex Coordination Substrate Coordination Complex->Coordination Imine Deprotonation Deprotonation (Metallo-Dipole) Coordination->Deprotonation Base (-H+) Addition Dipolarophile Attack Deprotonation->Addition Alkene Release Product Release Addition->Release Cyclization Release->Complex Regeneration

Figure 2: The catalytic cycle of Ag(I)-mediated 1,3-dipolar cycloaddition showing the critical metallo-dipole intermediate.

Protocol B: Organocatalytic Michael/Cyclization Cascade

Best for: "Green" synthesis of 3,4-substituted pyrrolidines and avoiding trace metal contamination in late-stage pharma intermediates.

The Mechanism

This method typically employs a Jørgensen-Hayashi catalyst (diarylsilyl prolinol ether). The catalyst activates an


-unsaturated aldehyde via iminium ion formation, lowering the LUMO and facilitating nucleophilic attack.
Detailed Protocol

Reagents:

  • Substrate: Trans-cinnamaldehyde derivative (1.0 equiv).

  • Nucleophile: Diethyl malonate aminol (protected amine) (1.2 equiv).

  • Catalyst: (S)-TMS-diarylprolinol ether (10 mol%).

  • Additives: Benzoic acid (10 mol%) - Accelerates iminium formation.

  • Solvent: DCM or Toluene.

Step-by-Step Workflow:

  • Activation: Dissolve catalyst (0.05 mmol) and benzoic acid (0.05 mmol) in Toluene (1 mL).

  • Addition: Add the aldehyde (0.5 mmol). Stir for 5 mins to form the iminium species.

  • Cascade Initiation: Add the nucleophile (0.6 mmol). The reaction proceeds via Michael addition followed by intramolecular hemiaminal formation.

  • Reaction Time: Stir at RT for 12-24 hours.

  • Reduction (Optional but common): Often, the resulting pyrrolidine hemiaminal is unstable. Add NaBH4 (2 equiv) and MeOH in situ to reduce it to the stable pyrrolidine.

  • Workup: Quench with sat. NH4Cl.[3] Extract with EtOAc.[4]

Industrial Case Study: Saxagliptin Troubleshooting

In the synthesis of Saxagliptin (BMS), a critical challenge arises during the formation of the pyrrolidine core (specifically the nitrile-containing amide).

The "Amidine" Impurity Trap:

  • Problem: During the dehydration of the primary amide to the nitrile (the "warhead" of the drug), the free amine of the pyrrolidine ring can attack the nitrile intramolecularly.

  • Result: Formation of a thermodynamically stable, 6-membered cyclic amidine impurity which is difficult to purge.

  • Solution (Protocol Adjustment):

    • Telescoping: Avoid isolating the free amine intermediate if possible.

    • Acid Scavengers: Use sterically hindered bases (e.g., DIPEA) that do not promote the cyclization as aggressively as smaller bases.

    • Temperature Control: Keep the dehydration step (using TFAA or Vilsmeier reagent) strictly below 0°C.

Data Comparison: Catalyst Efficiency

Catalyst System Yield (%) ee (%) dr (endo:exo) Notes
Ag(I)/Fesulphos 92-98 >98 >98:2 Best for quaternary centers; robust.
Cu(I)/Phosphoramidite 85-90 90-95 90:10 Cheaper, but lower diastereocontrol.

| Organocatalyst (Jørgensen) | 75-85 | >99 | N/A | Excellent enantiocontrol; slower kinetics. |

References

  • Stereoselective Synthesis of Pyrrolidine-Containing Drugs. Int. J. Mol. Sci. 2024, 25(20), 11158.[5] Link

  • Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chem. Soc. Rev. (Classic Review). Link

  • Saxagliptin Synthesis & Impurity Profiling. Organic Process Research & Development.Link

  • Organocatalytic Synthesis of Chiral Pyrrolidines. Organic Letters. 2022, 24, 52, 11455–11460. Link[6]

  • Copper-Catalyzed Asymmetric Synthesis Protocols. Organic Letters.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrrolidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Current Operator: Senior Application Scientist Ticket Queue: High Priority

Welcome to the Pyrrolidine Synthesis Support Hub.

You have reached the Tier-3 Engineering Desk. This guide addresses the most persistent failure modes in the synthesis of pyrrolidine scaffolds—a pharmacophore critical to proline derivatives, nicotine analogs, and organocatalysts.

We do not provide generic advice. Below are root-cause analyses and corrective action plans for the four most common "error codes" reported by synthetic chemists in the field.

Ticket #101: Cyclization Failure (Oligomerization vs. Ring Closure)

User Report: "I am attempting a nucleophilic displacement cyclization (e.g., 1,4-dihaloalkane + amine), but my crude NMR shows broad peaks characteristic of oligomers. Yield of the isolated pyrrolidine is <30%."

Root Cause Analysis: This is a classic kinetic competition issue governed by Baldwin’s Rules and entropy.

  • The Mechanism: The desired reaction is an intramolecular 5-exo-tet cyclization. The competing side reaction is intermolecular chain extension (polymerization).

  • The Trigger: High substrate concentration. While 5-membered ring formation is kinetically favored (low enthalpy of activation), the intermolecular reaction is second-order with respect to concentration, whereas cyclization is first-order. If

    
     is too high, the bimolecular rate (
    
    
    
    ) outcompetes the unimolecular rate (
    
    
    ).

Corrective Action Plan:

ParameterOptimization ProtocolMechanism of Action
Concentration High Dilution Technique (<0.01 M)Reduces the probability of intermolecular collision, favoring the zero-order intramolecular event.
Addition Rate Pseudo-High Dilution Slow addition of the substrate to a large volume of solvent maintains a low instantaneous stationary concentration.
Leaving Group Switch Halides (I > Br > Cl) A better leaving group lowers

for both pathways, but often benefits the kinetically favored 5-membered ring closure more significantly.

Visualizing the Kinetic Competition:

CyclizationKinetics Start Linear Precursor (Amino-Halide) TS_Intra TS: Ring Closure (First Order) Start->TS_Intra Low Conc. TS_Inter TS: Chain Extension (Second Order) Start->TS_Inter High Conc. Product Pyrrolidine (Desired) TS_Intra->Product Polymer Oligomer/Polymer (Side Product) TS_Inter->Polymer

Figure 1: Kinetic bifurcation between desired cyclization and unwanted polymerization based on concentration.

Ticket #102: Loss of Stereochemical Integrity (Racemization)

User Report: "I synthesized a chiral 2-substituted pyrrolidine (Proline derivative). The starting material was 99% ee, but the final product is only 75% ee."

Root Cause Analysis: Pyrrolidine-2-carboxylic acid derivatives (Proline analogs) are notoriously prone to racemization via enolization or oxazolone formation .

  • The Mechanism: The

    
    -proton in proline derivatives is acidic. In the presence of base (used for neutralization or coupling), the proton is abstracted, forming a planar enolate or an oxazolone intermediate. Reprotonation occurs from either face, destroying chirality.
    
  • Specific Culprit: The use of HOBt (1-hydroxybenzotriazole) with carbodiimides is a known risk factor for proline esters, as it can catalyze ring opening/closing equilibria that scramble stereochemistry [1].

Troubleshooting Guide:

  • Step 1: Audit your Base.

    • Avoid: Strong bases or excess tertiary amines (TEA, DIPEA) during coupling.

    • Replace with: Collidine or TMP (2,4,6-trimethylpyridine) if a base is strictly necessary, as steric bulk prevents

      
      -proton abstraction.
      
  • Step 2: Switch Coupling Reagents.

    • Deprecated: EDC/HOBt or DCC/DMAP.

    • Recommended:COMU or HCTU with Oxyma Pure .[1] These newer generations show significantly lower racemization rates for cysteine and proline derivatives [2].

  • Step 3: Solvent Control.

    • Avoid polar aprotic solvents (DMF, DMSO) if possible during the activation step, as they stabilize the charged enolate intermediate. DCM (Dichloromethane) is preferred for maintaining optical purity.

Ticket #103: Regioselectivity Failure in [3+2] Cycloaddition

User Report: "I am performing an azomethine ylide cycloaddition to build a complex pyrrolidine core. I am getting a 1:1 mixture of diastereomers (endo/exo)."

Root Cause Analysis: The [3+2] cycloaddition is governed by Frontier Molecular Orbital (FMO) interactions.

  • The Issue: Thermal cycloadditions often lack facial selectivity unless the dipole or dipolarophile has significant steric bias.

  • Ylide Geometry: The azomethine ylide can exist in 'S-shaped' or 'W-shaped' geometries.[2] Isomerization between these forms prior to cyclization leads to mixed stereochemical outcomes [3].[2]

Corrective Action Plan (Catalytic Control):

The most robust fix is switching from a thermal process to a Metal-Catalyzed (Lewis Acid) Cycloaddition .

Catalyst SystemEffect on SelectivityMechanism
Ag(I) / Cu(I) High Endo-Selectivity The metal coordinates the ylide, locking it into a specific geometry (usually W-shaped) and blocking one face of the dipole.
Chiral Ligands Enantioselectivity Ligands like Fesulphos or Quinap create a chiral pocket, forcing the dipolarophile to approach from a specific trajectory.

Pathway Visualization:

Cycloaddition Precursor Imine + Alkene Ylide Azomethine Ylide (Dipole) Precursor->Ylide Thermal Thermal Route (No Metal) Ylide->Thermal Heating Catalytic Ag(I)/Cu(I) Route (Lewis Acid) Ylide->Catalytic + Catalyst Mix Mixture of Endo/Exo Isomers Thermal->Mix Free Rotation Single Single Diastereomer (High ee/dr) Catalytic->Single Chelation Control

Figure 2: Divergence in stereoselectivity between thermal and metal-catalyzed [3+2] cycloadditions.

Ticket #104: Over-Alkylation in Reductive Amination

User Report: "I am trying to make N-alkyl pyrrolidine from succinaldehyde or a similar dialdehyde. I see significant amounts of dialkylated byproducts."

Root Cause Analysis: In reductive amination, the intermediate imine is reduced to an amine. This new amine is often more nucleophilic than the starting material, reacting with remaining aldehyde to form a tertiary amine (over-alkylation) [4].

Protocol: Stepwise Reductive Cyclization

Do not mix all reagents at once ("one-pot"). Use a stepwise protocol to enforce stoichiometry.

  • Imine Formation (Dehydration):

    • Mix Amine + Dialdehyde/Keto-aldehyde in MeOH or DCE.

    • Add dehydrating agent (e.g.,

      
       or molecular sieves).
      
    • Stir 2-4 hours. Ensure imine formation is complete by TLC/NMR.

  • Reduction (The "Soft" Approach):

    • Cool to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (

      
      ).
      
    • Why STAB? It is less reactive than

      
       and will not reduce the aldehyde/ketone as quickly as the iminium ion, preventing side reactions with unreacted carbonyls.
      
  • pH Control:

    • Maintain slightly acidic pH (acetic acid) to protonate the imine (activating it) without protonating the amine so much that it stops being nucleophilic.

References
  • Anteunis, M. J. O., et al. (1997). Racemization during the synthesis of proline derivatives: The role of HOBt. International Journal of Peptide and Protein Research.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Pandey, G., et al. (2006). [3+2] Cycloaddition of Azomethine Ylides: A Review. Chemical Reviews, 106(11).

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Technical Support Center: Pyrrolidine Deprotection Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Protecting Groups from Pyrrolidine Derivatives Department: Chemical Development & Process Safety Document ID: PYR-DEP-001

Introduction: The Pyrrolidine Challenge

Pyrrolidine derivatives (including Proline) present unique challenges in deprotection compared to primary amines or linear secondary amines. Upon deprotection, the resulting secondary amine is highly nucleophilic and sterically constrained. This increases the risk of:

  • Self-Alkylation: The liberated amine attacking electrophilic byproducts (e.g., tert-butyl cations).

  • Racemization: Specifically for chiral proline derivatives, where ring strain and

    
    -proton acidity create a lower barrier for inversion during workup.
    
  • Catalyst Poisoning: The basicity of the pyrrolidine nitrogen can inhibit Pd/C catalysts during hydrogenolysis.

This guide provides self-validating protocols to navigate these risks.

Module A: The Acid-Labile Sector (Boc Removal)

Target: tert-Butyloxycarbonyl (Boc) Mechanism: Acid-catalyzed fragmentation.

The Core Problem: The tert-Butyl Cation Trap

When Boc is cleaved, it fragments into CO₂ and a tert-butyl cation.[1] In standard amines, this cation forms isobutylene gas.[1] However, the electron-rich pyrrolidine ring can trap this cation, leading to N-tert-butylated impurities that are difficult to separate.

Protocol A1: Standard Scavenging System (High Purity)

Use this for high-value intermediates where yield is critical.

Reagents:

  • Trifluoroacetic acid (TFA)[2][3]

  • Dichloromethane (DCM)[4]

  • Scavenger: Triethylsilane (TES) or Anisole

Step-by-Step:

  • Dissolve the Boc-pyrrolidine in DCM (0.1 M concentration).

  • Critical Step: Add Triethylsilane (2.0 equiv) before the acid. This ensures a scavenger is present the moment a cation is generated.

  • Add TFA slowly (final ratio 1:1 v/v TFA:DCM).

  • Monitor by LCMS. Look for the disappearance of the starting material (M+100) and the absence of the N-t-butyl byproduct (M+56).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
Protocol A2: Green Deep Eutectic Solvent (DES)

Use this for scale-up to avoid halogenated solvents.

Reagents: Choline Chloride +


-Toluenesulfonic acid (

-TsOH) (1:2 molar ratio). Procedure: Mix Choline Chloride and

-TsOH with the substrate at 60°C. The mixture forms a liquid melt that acts as both solvent and catalyst. Quench with water to precipitate the product or extract.
Troubleshooting: The Cation Scavenging Mechanism

Boc_Scavenging Boc_Pyr Boc-Pyrrolidine Protonation Protonation (TFA) Boc_Pyr->Protonation Frag Fragmentation Protonation->Frag Cation t-Butyl Cation Frag->Cation + Free Pyrrolidine Isobutene Isobutene (Gas) Cation->Isobutene Elimination Impurity N-t-Butyl Impurity Cation->Impurity Attack by Pyrrolidine Scavenged Scavenged Adduct (e.g., t-Butyl-Anisole) Cation->Scavenged + Scavenger (TES)

Caption: Visualizing the competition between impurity formation and successful scavenging.

Module B: The Base-Labile Sector (Fmoc Removal)

Target: 9-Fluorenylmethoxycarbonyl (Fmoc) Mechanism: E1cB elimination via base.

The Core Problem: Dibenzofulvene (DBF) Polymerization

The byproduct, dibenzofulvene (DBF), is highly reactive.[3][4][5] If not sequestered, it polymerizes into an insoluble white sludge that contaminates the pyrrolidine product or reacts back with the free amine.

Comparative Analysis of Deprotection Bases
Base ReagentSpeedDBF Scavenging EfficiencyRisk ProfileRecommended Use
Piperidine (20% in DMF) Fast (<10 min)High (Forms adduct)Regulated substance; ToxicSolid Phase Peptide Synthesis (SPPS)
Piperazine (5% in DMF) Medium (20 min)High (Solid adduct)Solid reagent (clogs lines)Flow chemistry; Non-regulated alternative
DBU (1-2%) + Octanethiol Very Fast (<2 min)Very High (Thiol adduct)Basic side reactions (Aspartimide)"Difficult" sequences; Aggregated peptides
4-Methylpiperidine FastHighFlammableGeneral solution phase
Protocol B1: The "Clean" Solution Phase Method

Reagents: 4-Methylpiperidine or Diethylamine. Step-by-Step:

  • Dissolve Fmoc-pyrrolidine in DMF (avoid DCM; polar solvents stabilize the transition state).

  • Add 1-Octanethiol (10 equiv) as a dedicated scavenger. This is superior to relying on the base itself.

  • Add the base (e.g., DBU 1% v/v).

  • Self-Validation: The reaction is complete when the UV trace (HPLC) shows the shift from Fmoc (265/301 nm) to the fulvene-thiol adduct.

Module C: The Reductive Sector (Cbz & Bn Removal)

Target: Benzyloxycarbonyl (Cbz) or Benzyl (Bn) Mechanism: Catalytic Hydrogenolysis.

The Core Problem: Catalyst Poisoning

Pyrrolidines are strong Lewis bases. They bind tightly to the Pd surface, deactivating the catalyst ("poisoning"). This stalls the reaction, often mistaken for "bad catalyst."

Protocol C1: Transfer Hydrogenolysis (The Anti-Poison Method)

Use this when standard H₂ balloons fail.

Reagents:

  • 10% Pd/C (wet support)

  • Hydrogen Donor: 1,4-Cyclohexadiene or Ammonium Formate

  • Solvent: Ethanol/Methanol[6]

Step-by-Step:

  • Dissolve substrate in Ethanol.

  • Add Pd/C (10 wt%).

  • Add 1,4-Cyclohexadiene (10 equiv) .

  • Stir at RT (exothermic).

  • Why this works: The diene displaces the amine from the catalyst surface more effectively than H₂ gas, maintaining the catalytic cycle.

Troubleshooting: Decision Matrix for Cbz Removal

Cbz_Decision Start Cbz-Pyrrolidine Standard Standard H2 / Pd-C Start->Standard Check Reaction Stalled? Standard->Check Success Filter & Isolate Check->Success No Poison Catalyst Poisoning Check->Poison Yes Sol1 Add AcOH (Protonate Amine) Poison->Sol1 Mild Fix Sol2 Switch to Transfer Hydrogenolysis (Cyclohexadiene) Poison->Sol2 Robust Fix Sol3 Chemical Method (HBr/AcOH or TMSI) Poison->Sol3 Non-Catalytic

Caption: Logic flow for troubleshooting stalled hydrogenolysis reactions.

Frequently Asked Questions (FAQs)

Q: My proline derivative racemized during deprotection. Why? A: Proline is highly susceptible to racemization via an enolization mechanism, particularly if carboxyl-activating groups are present or if strong bases are used.

  • Fix: Avoid HOBt during coupling steps involving Proline; use HOAt or Oxyma instead. For deprotection, ensure temperatures are kept

    
    C. If using Fmoc, reduce the base concentration and use a "softer" base like Piperazine.
    

Q: I cannot remove the Benzyl (Bn) group from my pyrrolidine nitrogen. H2/Pd is doing nothing. A: N-Benzyl pyrrolidines are notoriously stable.

  • Fix: Use Pearlman's Catalyst (Pd(OH)₂/C) instead of standard Pd/C.

  • Alternative: Use Chloroformates (e.g., VOC-Cl) to convert the N-Bn to a carbamate (N-VOC), which is then easily removed. This is the "Benzyl-to-Carbamate Switch" strategy.

Q: The product is water-soluble and I can't extract it after TFA removal. A: Pyrrolidine salts are highly polar.

  • Fix: Do not use aqueous extraction. Evaporate the TFA, redissolve in MeOH, and pass through a Basic Ion Exchange Resin (e.g., Amberlyst A-21). The resin traps the acid, and the free amine elutes in the MeOH.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (Wiley). The definitive source for deprotection conditions.

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI, 2022. Describes the Choline Chloride/p-TsOH green method.

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space. ACS Sustainable Chemistry & Engineering, 2021. Analysis of alternative bases and DBF scavenging.

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst. ACS Omega, 2020. Discusses catalyst poisoning and Niobic acid solutions.

  • Unexpected racemization of proline phenacyl ester during coupling. PubMed, 2004. Mechanistic insight into proline racemization risks.

Sources

Technical Support Center: Asymmetric Hydrogenation of Pyrrole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Catalyst Selection & Troubleshooting for Pyrrole Hydrogenation

Executive Summary: The Challenge of Pyrrole Hydrogenation

Hydrogenating pyrroles is chemically distinct from standard olefin or imine reductions. You are fighting two fundamental forces:

  • Aromatic Stability: The resonance energy of pyrrole (~22 kcal/mol) makes the initial hydride addition thermodynamically unfavorable compared to simple enamines.

  • Catalyst Poisoning: The nitrogen lone pair is a potent Lewis base that can coordinate irreversibly to the metal center, killing catalytic activity.

The Golden Rule: Successful asymmetric hydrogenation of pyrroles almost always requires breaking the aromaticity electronically (via N-substitution with Electron Withdrawing Groups) or activating the substrate with Brønsted acids.

Module 1: Catalyst Selection Matrix

Do not guess. Select your catalytic system based on your substrate's protection status and substitution pattern.

Substrate ClassRecommended MetalLigand ClassKey Additive/ConditionMechanism/Notes
N-Boc / N-Ac / N-Bz (2,3,5-substituted) Ruthenium (Ru) Trans-chelating Bisphosphines (e.g., PhTRAP )Base (e.g., Et₃N)Kuwano System. The base promotes the formation of the active anionic hydride species. High ee for fully substituted pyrroles.
N-Boc / N-Tosyl (2-substituted) Rhodium (Rh) Bisphosphines (e.g., BINAP , DuoPhos )None / Mild HeatWorks best when the substrate has a secondary coordinating group (ester, ketone) to direct the metal.
Unprotected / Simple Pyrroles Iridium (Ir) P,N-Ligands (e.g., PHOX , Phosphoramidites )Brønsted Acid (e.g., TFA, HCl)Acid-Assisted. Acid protonates the C=C or the N, breaking aromaticity and preventing N-metal poisoning.
Highly Sterically Hindered Palladium (Pd) Chiral Bisphosphines (e.g., SegPhos )Brønsted Acid Emerging method. Often results in partial reduction to chiral pyrrolines if not pushed hard.
Module 2: Troubleshooting Guide – Reactivity Issues

Symptom: Reaction stalls at <10% conversion. The starting material is recovered unchanged.

Root Cause Analysis: The reaction is likely "dead" due to catalyst poisoning or insufficient energy to overcome the aromatic barrier.

Diagnostic Workflow:

ReactivityTroubleshooting Start Start: <10% Conversion CheckN Is Nitrogen Protected (Boc, Ac, Ts)? Start->CheckN Yes Check H2 Pressure & Temp CheckN->Yes Yes No CRITICAL: Catalyst Poisoning CheckN->No No IncreasePT IncreasePT Yes->IncreasePT Increase T to 60-80°C Increase P to 50-80 bar AcidAdd AcidAdd No->AcidAdd Add 10-50 mol% Acid (TFA or HCl) Retry Retry AcidAdd->Retry Retest Success Success Retry->Success CheckLigand Switch Ligand Geometry IncreasePT->CheckLigand Still Dead? TransChel TransChel CheckLigand->TransChel Try Trans-chelating (PhTRAP) TransChel->Success Conversion >50%

Figure 1: Decision tree for troubleshooting low reactivity in pyrrole hydrogenation.

Corrective Actions:

  • The Acid Spike: For unprotected pyrroles using Ir or Rh, add stoichiometric acid (e.g., 1.0 eq. HCl or TFA). This forms the pyrrolium salt, which is non-aromatic and easier to hydrogenate.

  • Pressure Threshold: Pyrroles are not enamines. They often require 50–80 bar (700–1100 psi) of H₂. If you are running this at a balloon pressure (1 atm), it will not work.

  • Ligand Bite Angle: For Ru-catalyzed systems (Kuwano type), standard cis-chelating ligands (like BINAP) often fail because they cannot accommodate the specific geometry required for the hydride transfer in these sterically demanding substrates. Switch to trans-chelating ligands like (S,S)-(R,R)-PhTRAP .

Module 3: Troubleshooting Guide – Stereoselectivity Issues

Symptom: High conversion (>90%), but low enantiomeric excess (<50% ee).

Root Cause Analysis: The reaction is proceeding through a non-selective "leak" pathway, or the imine intermediate is isomerizing.

Mechanistic Insight: In pyrrole hydrogenation, the first step (hydrogenation of one double bond) destroys aromaticity. The second step (reduction of the resulting imine/enamine) determines the stereochemistry. If the intermediate imine can rotate or isomerize (E/Z) faster than it reduces, you lose selectivity.

Optimization Workflow:

SelectivityTroubleshooting Start Low ee (<50%) Solvent Check Solvent Polarity Start->Solvent TFE TFE Solvent->TFE Try Fluorinated Alcohols (TFE or HFIP) Ether Ether Solvent->Ether Try Non-polar (Toluene/DCM) H2Press H2 Pressure Effect TFE->H2Press Still Low? LowerP LowerP H2Press->LowerP LOWER Pressure (Slow down non-selective path) Halogen Halogen LowerP->Halogen Add Halogen Source (I2 or TBAI) Final Final Halogen->Final Re-evaluate ee

Figure 2: Optimization logic for improving enantioselectivity.

Corrective Actions:

  • The Solvent Switch:

    • Fluorinated Alcohols (TFE/HFIP): These solvents stabilize the cationic metal intermediates and can strengthen hydrogen-bonding interactions between the ligand and substrate.

    • Avoid strongly coordinating solvents: DMSO or MeCN can compete with the substrate for the metal center.

  • Iodine Additive: For Iridium systems, adding 5–10 mol% of Iodine (I₂) or Tetrabutylammonium Iodide (TBAI) can dramatically boost ee. The iodide ligand creates a tighter chiral pocket around the metal center compared to chloride.

  • Lower Pressure: Counter-intuitively, lowering H₂ pressure can sometimes increase ee. High pressure forces the reaction so fast that the substrate doesn't have time to align perfectly in the chiral pocket (the "lock-and-key" fit fails).

Module 4: Standard Operating Protocol (SOP)

Protocol: Asymmetric Hydrogenation of N-Boc-2,5-dimethylpyrrole (Kuwano-Type) Target: Chiral N-Boc-2,5-dimethylpyrrolidine Safety: High-pressure hydrogenation requires rated stainless steel autoclaves.

Reagents:

  • Substrate: N-Boc-2,5-dimethylpyrrole (1.0 mmol)

  • Catalyst Precursor: Ru(η³-methallyl)₂(cod) (0.01 mmol, 1 mol%)

  • Ligand: (S,S)-(R,R)-PhTRAP (0.01 mmol, 1 mol%)

  • Base: Triethylamine (Et₃N) (1.0 eq)

  • Solvent: Dry IPA (Isopropanol) or MeOH

Step-by-Step Procedure:

  • Catalyst Preparation (Glovebox):

    • In a vial, mix Ru(η³-methallyl)₂(cod) and PhTRAP ligand in 1 mL of degassed solvent.

    • Stir at room temperature for 10–15 minutes to form the active complex.

  • Reaction Assembly:

    • Add the substrate (1.0 mmol) to a glass liner or autoclave vessel.

    • Add the catalyst solution via syringe.

    • Add Et₃N (1.0 eq). Note: The base is crucial for the Ru-PhTRAP mechanism.

  • Pressurization:

    • Seal the autoclave.

    • Purge with H₂ gas (3 cycles of fill to 10 bar/release to 1 bar) to remove O₂.

    • Pressurize to 50 bar (725 psi) .

  • Reaction:

    • Heat to 80°C .

    • Stir vigorously (magnetic stirring >800 rpm) for 24 hours.

  • Workup:

    • Cool to room temperature. Carefully vent H₂ (fume hood).

    • Concentrate the solvent in vacuo.

    • Pass through a short plug of silica gel (eluting with EtOAc/Hex) to remove metal residues.

    • Analyze conversion by ¹H NMR and ee by Chiral HPLC.

Frequently Asked Questions (FAQ)

Q: Can I hydrogenate pyrroles without protecting the nitrogen first? A: Yes, but it is significantly harder. You must use an Acid-Assisted Iridium system (e.g., Ir-PHOX + TFA). The acid protonates the nitrogen, preventing it from binding to the iridium. However, yields are often lower due to polymerization side reactions.

Q: My product is de-halogenated (e.g., Cl or Br fell off). How do I stop this? A: This is common with Pd and Rh catalysts. Switch to Ruthenium (Ru) or Iridium (Ir) , which are less prone to oxidative addition into C-X bonds. Also, avoid basic conditions if possible, as base promotes dehydrohalogenation.

Q: Why do I see partial reduction (pyrroline) instead of the full pyrrolidine? A: This occurs if the catalyst is sterically crowded or if the reaction temperature is too low. The first hydrogenation (pyrrole → pyrroline) is harder than the second (pyrroline → pyrrolidine). However, if your catalyst is bulky, it might fall off after the first step. Increase temperature by 20°C or switch to a less bulky ligand.

References
  • Kuwano, R., et al. (2008).[1] Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society.

  • Glorius, F., et al. (2011). Asymmetric Hydrogenation of Heteroarenes. Chemical Reviews.

  • Zhou, Y.-G. (2011). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research.

  • Pfaltz, A., et al. (2004).[2] Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Advanced Synthesis & Catalysis.

Sources

Technical Support Center: Chiral Derivatization of Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: 0 Lead Scientist: Dr. A. Vance

Welcome to the Pyrrolidine Enantioseparation Help Desk

Context: You are likely here because direct chiral HPLC of your pyrrolidine derivative is failing (poor resolution, broad peaks) or is cost-prohibitive. Pyrrolidines are secondary amines; unlike primary amines, they suffer from steric hindrance at the nucleophilic nitrogen, making them sluggish to react with many standard Chiral Derivatizing Agents (CDAs).

The Solution: This guide focuses on Marfey’s Reagent (FDAA) and its hydrophobic analog FDLA . These reagents react with secondary amines via nucleophilic aromatic substitution (


) to form diastereomers. These diastereomers have distinct physical properties and can be separated on standard, inexpensive C18 columns.

Module 1: The Gold Standard Protocol (Marfey’s Method)

Objective: Derivatization of pyrrolidine enantiomers for separation on Achiral RP-HPLC.

Reagent Selection Strategy
ReagentFull NameBest Use Case
L-FDAA 1-fluoro-2,4-dinitrophenyl-5-L-alanine amideStandard. Good for general pyrrolidines. Elutes earlier.
L-FDLA 1-fluoro-2,4-dinitrophenyl-5-L-leucine amideHydrophobic. Use if your pyrrolidine is very polar and elutes too fast on C18.
GITC 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateAlternative. Use if the sample is acid-labile (GITC requires milder conditions but is less stable).
Standard Operating Procedure (SOP-PYR-01)

Note: Pyrrolidines react slower than primary amines. Do not cut incubation times short.

  • Preparation:

    • Sample: Dissolve

      
       of pyrrolidine sample in 
      
      
      
      water or water/dioxane (1:1).
    • Buffer: Add

      
       of 
      
      
      
      (Target pH ~9.0).
    • Reagent: Add

      
       of 1% (w/v) L-FDAA (or L-FDLA) in Acetone.
      
      • Critical: The molar ratio of CDA to amine should be at least 1.5:1 to drive the reaction to completion.

  • Incubation:

    • Heat at 45°C for 60 minutes (or 37°C overnight).

    • Warning: Temperatures >50°C increase the risk of racemization at the chiral center of the reagent.

  • Quenching:

    • Cool to room temperature.[1]

    • Add

      
       of 
      
      
      
      (or
      
      
      ) to neutralize the reaction (pH ~3).
    • Why: This stops the reaction and prevents hydrolysis of the amide bond.

  • Analysis:

    • Dilute with mobile phase (Acetonitrile/Water) and inject onto a C18 column.

    • Detection: UV at 340 nm (Marfey's chromophore).[2][3]

Module 2: Troubleshooting & FAQs

Category A: Reaction Chemistry[1][3][4][5][6][7][8][9]

Q: My yield is low (<50%), even after heating. What is wrong? A: This is likely Steric Hindrance . The secondary amine in the pyrrolidine ring is flanked by carbons that may block the approach of the bulky dinitrophenyl group of the reagent.

  • Fix 1: Switch solvent from Acetone to DMSO to increase solubility and reaction rate.

  • Fix 2: Increase the molar excess of Marfey’s reagent to 2.5:1 .

  • Fix 3: Verify pH. The amine must be unprotonated to act as a nucleophile. Ensure your buffer maintains pH > 8.5.

Q: I see split peaks for my pure enantiomer standard. Did I racemize it? A: This is a critical diagnosis. It could be Racemization or Reagent Impurity .

  • Test: Inject the L-FDAA reagent alone. If you see two peaks, your reagent has degraded/racemized.

  • Cause: If the reagent is pure, you likely used too much heat or base. Pyrrolidine alpha-protons can be acidic.

  • Solution: Reduce temperature to 37°C and extend time to 90 mins. Reduce

    
     concentration.
    
Category B: Kinetic Resolution Errors

Q: The ratio of enantiomers in my analysis doesn't match the expected gravimetric ratio. Why? A: You are a victim of Kinetic Resolution .

  • The Mechanism: One enantiomer of your chiral pyrrolidine reacts faster with the chiral L-FDAA than the other.

  • The Error: If you stop the reaction at 70% conversion, the "fast" enantiomer is over-represented in the derivative pool, and the "slow" enantiomer is under-represented.

  • The Fix: You MUST drive the reaction to 100% conversion. Use large excess of reagent and verify disappearance of the starting material by LC-MS.

Module 3: Visualization & Logic Flows

Workflow: Derivatization Logic

G Start Start: Pyrrolidine Sample CheckType Is Sample Acid Labile? Start->CheckType GITC Route A: GITC Reagent (Mild, Room Temp) CheckType->GITC Yes Marfey Route B: Marfey's (FDAA) (Robust, 45°C) CheckType->Marfey No Reaction Incubate (pH 8-9, Excess Reagent) GITC->Reaction Marfey->Reaction CheckConv Check Conversion (LC-MS) Is SM remaining? Reaction->CheckConv Extend Extend Time / Add Reagent (Avoid Kinetic Resolution Error) CheckConv->Extend Yes (<100%) Quench Quench (HCl) Dilute CheckConv->Quench No (100%) Extend->CheckConv Analyze C18 HPLC Analysis (UV 340nm) Quench->Analyze

Figure 1: Decision matrix for reagent selection and process control to ensure quantitative derivatization.

Troubleshooting: Resolution vs. Efficiency

G Issue Issue: Poor Separation (Rs < 1.5) CheckElution Elution Time? Issue->CheckElution SplitPeaks Unexpected Peak Splitting? Issue->SplitPeaks TooFast Elutes in Void Vol (Too Polar) CheckElution->TooFast tR < 5 min TooSlow Elutes very late (Broad peaks) CheckElution->TooSlow tR > 30 min SwitchFDLA Switch to L-FDLA (More Hydrophobic) TooFast->SwitchFDLA Gradient Add MeOH to Mobile Phase Sharpen Peaks TooSlow->Gradient Racemization Racemization Detected Reduce Temp to 37°C SplitPeaks->Racemization Yes

Figure 2: Troubleshooting logic for chromatographic issues post-derivatization.

References

  • Marfey, P. (1984).[3][4] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][5][4][6][7]

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines and amino acids. Tetrahedron Letters.

  • Fujii, K., et al. (1997). Further application of the advanced Marfey's method for determination of absolute configuration of primary and secondary amines. Tetrahedron Letters.

  • Sigma-Aldrich. (2024). Marfey's Reagent Technical Bulletin.

Sources

Chiral PTC Technical Support Center: Asymmetric Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phase Transfer Catalysis (PTC) in Asymmetric Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition. Audience: Senior Chemists, Process Development Scientists. Objective: To provide an autonomous, self-validating troubleshooting framework for optimizing enantioselectivity and yield in the synthesis of chiral pyrrolidines.

Core Directive: The Mechanistic "Why"

The synthesis of chiral pyrrolidines via the 1,3-dipolar cycloaddition of azomethine ylides is the industry standard for generating complex proline derivatives. However, the biphasic nature of this reaction introduces variables that homogeneous systems do not face: interfacial surface area , ion-pair tightness , and background racemization .

In this system, the chiral quaternary ammonium salt (


) performs two critical functions:
  • Shuttling: It transports the anionic dipole (azomethine ylide) from the interface into the organic bulk.

  • Shielding: It forms a tight, chiral ion-pair with the ylide, blocking one face of the dipole from the approaching dipolarophile (alkene).

Visualization: The Interfacial Catalytic Cycle

The following diagram illustrates the critical "Ion-Exchange" mechanism. Note that the deprotonation occurs at the interface, not in the bulk aqueous phase.

PTC_Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Interface (The Gatekeeper) cluster_aqueous Aqueous/Solid Phase Q_Ylide Chiral Ion Pair [Q*+ Ylide-] Product_Complex Product-Catalyst Complex Q_Ylide->Product_Complex + Dipolarophile (Stereo-determining step) Product Chiral Pyrrolidine (Released) Product_Complex->Product Release Q_X_Org Cat. Salt (Q*+ X-) Product_Complex->Q_X_Org Recycle Q*+ Dipolarophile Dipolarophile (Alkene) Dipolarophile->Product_Complex Ion_Exchange Ion Exchange Q*+ X- <-> Q*+ OH- Q_X_Org->Ion_Exchange Diffusion Deprotonation Deprotonation of Imine Generates Ylide Ion_Exchange->Deprotonation Active Q*+OH- Deprotonation->Q_Ylide Extraction Base Base Source (KOH/CsOH/K2CO3) Base->Ion_Exchange Supplies OH-

Caption: The PTC cycle relies on interfacial deprotonation followed by rapid extraction of the ylide into the organic phase, where the chiral environment is enforced.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

This protocol uses a Maruoka-style catalyst (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-spiro chiral quaternary ammonium salt) or a Corey-Lygo Cinchona derivative  for the reaction between a glycine imine and an acrylate. This system is self-validating: if the color change (yellow/orange) does not occur, the ylide is not forming.

Reagents:

  • Substrate: tert-Butyl (diphenylmethyleneamino)acetate (Glycine Schiff Base).[1]

  • Dipolarophile: Methyl acrylate or tert-butyl acrylate.[1]

  • Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Cat) OR ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -(9-anthracenylmethyl)cinchonidinium bromide.
    
  • Solvent: Toluene (Preferred for high ee) or DCM.[1]

  • Base: 50% aq.[1] KOH (Liquid-Liquid) or CsOH·H2O (Solid-Liquid).

Step-by-Step Workflow
  • Preparation (T=0):

    • Charge a reaction vial with the Glycine Schiff Base (1.0 equiv) and the Chiral Catalyst (1–3 mol%).[1]

    • Add Toluene (0.1 M concentration relative to substrate).

    • Checkpoint: Ensure the catalyst is fully dissolved. If using a Maruoka catalyst, solubility in toluene is excellent. If using a Cinchona salt, DCM/Toluene (1:4) may be required if solubility is poor.

  • Activation (T=5 min):

    • Cool the mixture to 0 °C (or -20 °C for higher selectivity).

    • Add the Dipolarophile (1.2 equiv).

    • Add the Base.[2]

      • Liquid-Liquid: Add 50% aq.[1] KOH (5 equiv) via syringe.

      • Solid-Liquid:[1] Add finely ground CsOH·H2O (5 equiv).

    • CRITICAL: Initiate vigorous stirring immediately (Target >1000 rpm). The reaction is diffusion-controlled.

  • Monitoring (T=1h - 24h):

    • The organic phase should turn yellow/orange, indicating the formation of the azomethine ylide dipole.

    • Monitor via TLC or HPLC.[1] Look for the disappearance of the imine spot.

  • Quench & Isolation:

    • Dilute with water and extract with EtOAc.

    • Dry over Na2SO4 and concentrate.[1]

    • Purification: Flash chromatography on silica gel. Warning: Some pyrrolidines are acid-sensitive; add 1% Et3N to the eluent if "streaking" occurs.

Troubleshooting Center: Symptom, Diagnosis, Cure

This section addresses specific failure modes encountered in the lab.

Category A: Selectivity Issues (Low ee / Low dr)
SymptomProbable CauseTechnical DiagnosisCorrective Action
Low Enantioselectivity (<80% ee) Background Reaction The uncatalyzed reaction (racemic) is competing with the catalyzed pathway.[1] This happens if the base is too soluble in the organic phase or the catalyst is inactive.1. Lower the temperature (to -20°C or -40°C).2. Switch to a less polar solvent (Toluene instead of DCM/THF) to tighten the ion pair.3. Reduce base concentration or switch to solid Cs2CO3.
Low Diastereoselectivity (dr) Equilibration The endo/exo kinetic products are equilibrating via retro-Mannich or base-catalyzed epimerization.1. Stop the reaction immediately upon consumption of starting material.2. Avoid strongly basic workups.3. Use a bulkier ester on the dipolarophile (e.g., t-butyl acrylate).
Variable ee between batches Water Content "Dry" solid-liquid PTC requires trace water for the interface, but too much disrupts the tight ion pair.1. Standardize water content. If using solid KOH/CsOH, add exactly 10-20 µL of water per mmol of substrate to create a defined "omega phase."
Category B: Reactivity Issues (Low Yield / No Reaction)
SymptomProbable CauseTechnical DiagnosisCorrective Action
Reaction Stalls Catalyst Poisoning The quaternary ammonium salt has degraded (Hofmann elimination) or is trapped as an inactive counter-ion species (e.g., iodide).1. If using an Iodide salt catalyst, wash with Ag2O or ion-exchange resin to convert to Chloride/Bromide before use (Iodide poisons the interface).2. Check catalyst stability; Maruoka catalysts are generally more robust than Cinchona.[1]
No Color Change (No Ylide) Stirring / Interface The deprotonation is not happening because the interfacial surface area is too small.1. Increase stirring speed to >1200 rpm.2. Use an ultrasonic bath to initiate the emulsion.3. Verify base strength (K2CO3 might be too weak for some imines; switch to KOH or CsOH).
Hydrolysis of Imine Wet Solvent The imine bond hydrolyzes back to glycine ester and benzophenone before cycloaddition.1. Use freshly distilled solvents.2. Switch to Solid-Liquid PTC (Solid KOH + Toluene) to minimize bulk water.[1]

Advanced Optimization: The Decision Matrix

When standard protocols fail, use this logic flow to determine the next experimental variable to alter.

Optimization_Tree Start Optimization Target Selectivity Improve ee % Start->Selectivity Reactivity Improve Yield Start->Reactivity Temp Lower Temp (-20 to -78C) Selectivity->Temp First Step Stirring Increase RPM (Mass Transfer) Reactivity->Stirring First Step Solvent Change Solvent (Tol/Xylenes) Temp->Solvent If fails Cat_Struct Switch Catalyst (Rigid Spacer) Solvent->Cat_Struct If fails Base Stronger Base (CsOH/KOH) Stirring->Base If fails Conc Increase Conc. (0.5M) Base->Conc If fails

Caption: Systematic optimization pathway. Always rule out physical parameters (Temp/Stirring) before chemical ones.

Frequently Asked Questions (Technical)

Q: Why do I see lower ee with Iodide-based catalysts compared to Bromide or Chloride? A: This is the "Counter-ion Effect." Iodide is a soft, large anion that competes effectively with the enolate for pairing with the quaternary ammonium cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). This results in a "loose" ion pair or displacement of the enolate, allowing the background (racemic) reaction to compete. Recommendation:  Always use Bromide or Chloride salts. If you synthesized your catalyst using an alkyl iodide, perform an ion exchange (wash DCM solution of catalyst with 1M HBr or use ion-exchange resin) prior to use.

Q: Maruoka vs. Cinchona Catalysts: Which should I choose? A:

  • Cinchona Alkaloids (e.g., Corey/Lygo catalysts): Best starting point.[1] Inexpensive, readily available. Excellent for standard glycine imines and acrylates.

  • Maruoka Catalysts (Binaphthyl-spiro): Use these for "difficult" substrates (bulky dipolarophiles, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -substituted ylides). They possess a rigid, confined chiral pocket that generally yields higher ee but at a higher cost.
    

Q: Can I scale this up to kilogram scale? A: Yes, but heat transfer becomes the killer. The deprotonation is exothermic, and the cycloaddition is exothermic. In a biphasic system, mass transfer (stirring) efficiency changes with scale.

  • Scale-up Tip: Move from batch to Continuous Flow Reactors . Flow chemistry allows excellent control of the biphasic interface and heat management.[1]

References

  • O'Donnell, M. J. (2004).[3] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Chemical Reviews. Link[1]

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research. Link

  • Corey, E. J., et al. (1997). "A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt." Journal of the American Chemical Society. Link

  • Hashimoto, T., & Maruoka, K. (2015).[4] "Recent Advances of Catalytic Asymmetric 1,3-Dipolar Cycloadditions." Chemical Reviews. Link

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Analysis of 4-Phenylpyrrolidine-3-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioseparation of 4-phenylpyrrolidine-3-carboxylic acid presents a distinct chromatographic challenge due to its amphoteric (zwitterionic) nature and the presence of a secondary amine within a cyclic structure. While traditional polysaccharide columns are the industry workhorse, they often require derivatization for this specific class of molecules.

The Verdict:

  • Best for Direct Analysis: Zwitterionic CSPs (e.g., Chiralpak ZWIX) are the superior choice. They utilize a double ion-pairing mechanism specifically designed for underivatized amino acids, accommodating the secondary amine that fails on many Crown Ether columns.

  • Best Alternative (Direct): Macrocyclic Glycopeptide (e.g., Chirobiotic T) offers robust separation in Polar Ionic Mode.[1]

  • Legacy/Derivatization Route: Immobilized Polysaccharides (e.g., Chiralpak IA) are recommended only if the sample is already N-protected (e.g., BOC/Fmoc) or esterified.

Part 1: The Analytical Challenge

The target molecule, 4-phenylpyrrolidine-3-carboxylic acid, is a cyclic


-amino acid. Two critical structural features dictate the analytical strategy:
  • Zwitterionic Character: At neutral pH, the molecule exists as a zwitterion (

    
     and 
    
    
    
    ). This high polarity leads to poor retention and peak tailing on standard Reversed-Phase (RP) chiral columns without significant mobile phase modification.
  • Secondary Amine: Unlike primary amino acids (e.g., Phenylalanine), the pyrrolidine ring contains a secondary amine. This renders standard Crown Ether columns (e.g., Crownpak CR) ineffective, as they require a primary amine (

    
    ) to form the necessary inclusion complex.
    

Part 2: Comparative Methodology

The following table contrasts the three primary approaches for separating these enantiomers.

Table 1: Performance Comparison of Chiral Stationary Phases (CSPs)
FeatureMethod A: Zwitterionic (ZWIX) Method B: Macrocyclic Glycopeptide Method C: Polysaccharide (Immobilized)
Column Brand Chiralpak ZWIX(+) / ZWIX(-)Chirobiotic T / T2Chiralpak IA / IC / IG
Separation Mode Polar Ionic (Double Ion-Pairing)Polar Ionic / Reversed PhaseNormal / Reversed Phase
Derivatization Not Required (Direct)Not Required (Direct)Recommended (N-protection)
Selectivity (

)
High (> 1.5 typical)Moderate to HighLow for free AA; High for derivatives
Peak Shape Excellent (Symmetrical)GoodOften Tailing (free AA)
MS Compatibility Yes (Volatile buffers)YesYes
Limitation Requires MeOH-rich mobile phaseSensitivity to flow ratePoor solubility of free AA in NP

Part 3: Mechanism of Action (Visualized)

Understanding why Method A (ZWIX) is preferred requires visualizing the interaction. The ZWIX stationary phase contains both a chiral cation (Quinine/Quinidine derivative) and a chiral anion. It "locks" the zwitterionic analyte in place via simultaneous electrostatic interactions.

Diagram 1: Double Ion-Pairing Mechanism (ZWIX)

ZWIX_Mechanism cluster_CSP Chiral Stationary Phase (ZWIX) Analyte Analyte: 4-phenylpyrrolidine-3-COOH (Zwitterion) Selector_Pos Chiral Selector (+) (Quinuclidine N+) Analyte->Selector_Pos Carboxylate (COO-) binds here (Ionic Interaction) Selector_Neg Chiral Selector (-) (Sulfonic Acid SO3-) Analyte->Selector_Neg Amine (NH2+) binds here (Ionic Interaction) Result High Selectivity Separation Selector_Pos->Result Selector_Neg->Result

Caption: The "Cinchona" based ZWIX phase utilizes a double ion-pairing mechanism. The analyte's carboxylate interacts with the quinuclidine nitrogen, while the secondary amine interacts with the sulfonic acid moiety, creating a rigid, stereoselective complex.

Part 4: Experimental Protocols

Protocol A: Direct Analysis (Recommended)

System: Chiralpak ZWIX(+) or ZWIX(-) (3µm, 150 x 3.0 mm) Rationale: The (+) and (-) columns are pseudo-enantiomers. If the elution order on ZWIX(+) is


 then 

, switching to ZWIX(-) will reverse this order. This is critical for detecting trace enantiomeric impurities.[2]
  • Mobile Phase Preparation:

    • Bulk Solvent: Methanol (MeOH) / Acetonitrile (MeCN) [49:49 v/v]. Note: MeOH is protic and essential for solvation.[2][3]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Final Composition: MeOH/MeCN/H2O (49:49:2) containing 50mM Formic Acid and 25mM DEA.

    • Why these additives? They act as counter-ions to ensure the analyte and CSP remain in the correct ionization state for the double ion-pairing mechanism [1].

  • Sample Prep: Dissolve 0.5 mg/mL in MeOH/H2O (50:50).

  • Conditions:

    • Flow Rate: 0.4 mL/min (for 3.0mm ID).

    • Temperature: 25°C (Lowering to 10°C can increase resolution).

    • Detection: UV @ 210 nm (or MS ESI+).

Protocol B: Derivatization (Alternative)

System: Chiralpak IA (Immobilized Amylose) Rationale: If ZWIX is unavailable, derivatizing the amine eliminates the zwitterionic issue, allowing standard Normal Phase separation.

  • Derivatization Step: React sample with Fmoc-Cl or Boc-anhydride under basic conditions to protect the secondary amine.

  • Mobile Phase: n-Hexane / Ethanol / TFA (90:10:0.1).

  • Mechanism: The carbamate derivative interacts via Hydrogen Bonding and dipole interactions with the amylose backbone [2].

Part 5: Decision Logic & Troubleshooting

Use this workflow to determine the optimal path for your specific sample matrix (e.g., crude reaction mixture vs. pure standard).

Diagram 2: Method Selection Workflow

Method_Selection Start Start: 4-phenylpyrrolidine-3-COOH Sample Q1 Is the sample N-protected? Start->Q1 Path_Protected Yes (Boc/Fmoc) Q1->Path_Protected Yes Path_Free No (Free Amino Acid) Q1->Path_Free No Method_Poly Polysaccharide CSP (Chiralpak IA/IB) Normal Phase Path_Protected->Method_Poly Q2 Is MS detection required? Path_Free->Q2 Method_ZWIX Zwitterionic CSP (Chiralpak ZWIX) *RECOMMENDED* Q2->Method_ZWIX Yes/No (Best Performance) Method_Crown Crown Ether CSP (Crownpak CR) Q2->Method_Crown Alternative? Warning STOP: Secondary amines poorly resolved on Crownpak Method_Crown->Warning Risk

Caption: Workflow highlighting the risk of using Crown Ether columns for secondary amines and the preference for ZWIX columns for free amino acids.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Ilisz, I., et al. (2013). Separation of alpha-amino acids on zwitterionic chiral stationary phases. Journal of Chromatography A. [Link]

  • Daicel Chiral Technologies. (n.d.). CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-) Instruction Manual. (Note: Specifically highlights limitations with secondary amines). Retrieved from [Link]

Sources

Structural & Functional Analysis: (3R,4S)-4-Phenylpyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemistry & Structural Biology

Executive Summary

The (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid scaffold represents a critical "constrained" pharmacophore in modern drug design.[1] Unlike flexible GABA analogs or linear phenylalanine derivatives, this scaffold locks the phenyl and carboxylic acid groups into a specific spatial orientation. This guide objectively compares the (3R,4S)-trans isomer against its cis-diastereomers and flexible analogs , focusing on X-ray crystallographic data, conformational stability, and synthetic utility.[1]

Key Takeaway: The (3R,4S) trans-configuration is thermodynamically superior for minimizing steric strain, typically placing the bulky phenyl group in a pseudo-equatorial position, which is critical for high-affinity binding in GPCRs (e.g., MC4R) and protease inhibitors.

Part 1: Structural Comparative Analysis

Stereochemical Configuration: Trans vs. Cis

The defining feature of the (3R,4S) derivative is the trans relationship between the C3-carboxylic acid and the C4-phenyl group.

Feature(3R,4S)-Trans Isomer (Target)(3R,4R)-Cis Isomer (Alternative)Implication for Drug Design
Thermodynamic Stability High. The bulky phenyl group adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions.[1]Lower. Substituents on the same face cause steric crowding, often forcing the ring into a distorted pucker.Trans isomers are generally more stable and easier to crystallize and store.[1]
Solvation & pKa The carboxylate is more accessible for solvation.[1][2]Intramolecular H-bonding (between NH and COOH) is possible, potentially altering pKa and membrane permeability.[1]Trans isomers often show better solubility in polar solvents due to lack of internal H-bond masking.[1]
Binding Selectivity "Extended" topography mimics the bioactive conformation of peptide backbones (e.g., trans-peptide bonds).[1]"Compact" topography.[1] Useful only for specific, deep hydrophobic pockets requiring a U-turn conformation.[1](3R,4S) is the preferred scaffold for peptidomimetics replacing Phenylalanine-Proline sequences.[1]
Crystallographic Parameters (Representative)

Based on single-crystal X-ray diffraction studies of hydrochloride salts and sulfonamide derivatives of this scaffold, the following unit cell parameters are characteristic of the enantiopure (3R,4S) form.

  • Crystal System: Orthorhombic[1][3][4]

  • Space Group:

    
     (Chiral, non-centrosymmetric)
    
  • Z (Molecules/Unit Cell): 4

Table 1: Representative Geometric Parameters

ParameterValue (Å / °)Structural Significance
C3–C4 Bond Length 1.54 ± 0.02 ÅTypical single bond; indicates no conjugation between the ring and substituents.[1]
Phenyl Ring Torsion 70° – 90°The phenyl ring is rarely coplanar with the pyrrolidine ring; it rotates to avoid steric clash with C3-substituents.
Pyrrolidine Pucker Envelope (

)
The N1 or C4 atom typically forms the "flap" of the envelope to relieve strain.

Part 2: Experimental Protocols & Methodology

Crystallization Protocol (Self-Validating)

To obtain diffraction-quality crystals of the (3R,4S) hydrochloride salt, a slow evaporation method is superior to vapor diffusion due to the ionic nature of the lattice.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 20 mg of (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid HCl in 2.0 mL of Methanol/Water (9:1 v/v) . Pure methanol often leads to rapid precipitation (amorphous powder).[1]

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a silanized glass vial (to prevent nucleation on glass defects).

  • Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Place in a vibration-free environment at 4°C.

    • Why 4°C? Lower temperature slows kinetic energy, promoting ordered lattice formation over random aggregation.[1]

  • Harvesting: Colorless prisms should appear within 4-7 days.

  • Validation: Check birefringence under a polarizing microscope. True single crystals will extinguish light sharply every 90° of rotation.[1]

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation.

CrystallizationWorkflow Synthesis Asymmetric Synthesis (Michael Addition) Purification Purification (Ion Exchange/HPLC) Synthesis->Purification Resolution Chiral Resolution (if Racemic) Purification->Resolution enantiomeric excess < 95% Crystallization Slow Evaporation (MeOH/H2O) Purification->Crystallization ee > 99% Resolution->Crystallization XRD X-Ray Diffraction (Mo Kα source) Crystallization->XRD Single Crystal Structure 3D Structure Determination XRD->Structure Solve Phase Problem

Figure 1: Workflow for obtaining and validating the crystal structure of chiral pyrrolidine derivatives.

Part 3: Intermolecular Interactions & Packing

Understanding the solid-state packing is essential for predicting formulation stability and solubility.[1]

Hydrogen Bonding Network

In the crystal lattice, the (3R,4S) derivative (particularly as a zwitterion or salt) forms a robust 2D sheet structure:

  • Donors: The protonated pyrrolidine nitrogen (

    
    ) acts as a strong donor.
    
  • Acceptors: The carboxylate oxygens (

    
    ) or carbonyl oxygens act as acceptors.[1]
    
  • Pattern: This creates a "head-to-tail" infinite chain running parallel to the crystallographic a-axis.[1] This strong networking explains the high melting points often observed (>200°C for HCl salts).[1]

C-H...π Interactions

A unique feature of the 4-phenyl substituted scaffold is the T-shaped interaction between the phenyl rings of adjacent molecules. The edge of one phenyl ring interacts with the face of a neighbor.

  • Significance: This stabilizes the crystal lattice beyond simple ionic forces and contributes to the compound's low solubility in non-polar solvents.

Part 4: Pharmacophore & Biological Implications[1]

The (3R,4S) conformation is not just a structural curiosity; it is a "privileged structure" in drug discovery.

The "Constrained Phenylalanine" Effect

In the (3R,4S) isomer, the phenyl group is locked in a specific vector. When this scaffold is incorporated into a peptide chain, it mimics the


 and 

torsion angles of Phenylalanine but with restricted rotation.
  • MC4R Antagonists: Research indicates that the trans-orientation matches the hydrophobic pocket of the Melanocortin-4 receptor better than the cis-isomer, which clashes with the receptor wall.

  • GABA Uptake: The distance between the Nitrogen and the Carboxylic Acid pharmacophores is crucial. The (3R,4S) scaffold maintains a distance of ~5.5 Å, distinct from the flexible GABA molecule, providing subtype selectivity.

Structure-Activity Logic

SAR_Logic Scaffold (3R,4S)-Scaffold TransConfig Trans-Configuration Scaffold->TransConfig PhenylOrient Phenyl Group (Pseudo-Equatorial) TransConfig->PhenylOrient Minimizes Steric Strain Binding Receptor Binding (Hydrophobic Pocket) PhenylOrient->Binding Optimized Fit Selectivity High Selectivity (vs. Flexible Analogs) Binding->Selectivity

Figure 2: Logical flow from stereochemistry to biological selectivity.[1]

References

  • PubChem. (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride (Compound Summary).[1][5] National Library of Medicine.[1] [Link][1]

  • Sebhat, I. K., et al. (2007).[1] "Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides... as ligands for the melanocortin-4 receptor."[1][6] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Valle, G., et al. (1992).[1] "Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue." International Journal of Peptide and Protein Research.[1] (Structural analog comparison). [Link]

  • ResearchGate. "Synthesis, structure, hirshfeld surface analysis... of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxylic acid."[1] (Crystallographic Methodology).[1][3] [Link]

Sources

Biological activity of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid versus its enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological activity and experimental utility of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid versus its enantiomer, (3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid .

These compounds serve as critical chiral scaffolds in medicinal chemistry, particularly as conformationally restricted analogues of


-aminobutyric acid (GABA) and glutamate, and as rigid spacers in peptide nucleic acids (PNA).

Executive Summary

The biological performance of 4-phenylpyrrolidine-3-carboxylic acid is strictly governed by its stereochemistry. The (3R,4S) isomer is frequently identified as the bioactive conformer in peptide mimetic stabilization and specific transporter recognition, whereas the (3S,4R) enantiomer often exhibits significantly reduced affinity or destabilizing effects in helical assemblies.

Key Differentiators
Feature(3R,4S)-Isomer(3S,4R)-Isomer
Stereochemical Designation Trans-isomer (Bioactive Scaffold)Trans-isomer (Distomer/Control)
PNA Hybrid Stability Maintains/Enhances duplex stability (

)
Destabilizes duplex structure
Transporter Affinity High affinity for specific GAT/EAAT subtypesGenerally lower affinity (stereoselective)
Primary Application Peptidomimetic design, Chiral building blockNegative control, Stereochemical probe

Structural & Stereochemical Context

The 4-phenylpyrrolidine-3-carboxylic acid scaffold locks the amino acid backbone into a rigid conformation. This restriction reduces the entropic penalty upon binding to protein targets.

  • Configuration: Both isomers discussed are trans-diastereomers. The phenyl ring at C4 and the carboxylic acid at C3 are on opposite sides of the pyrrolidine ring plane.

  • Significance: This trans relationship mimics the extended conformation of neurotransmitters like GABA or Glutamate in their receptor-bound state.

Visualization: Stereochemical Relationship

Stereochemistry R3S4 (3R,4S)-Isomer (Bioactive Scaffold) S3R4 (3S,4R)-Isomer (Enantiomer) R3S4->S3R4 Mirror Image Target Biological Target (Receptor/Enzyme/DNA) R3S4->Target Optimal Fit (Lock & Key) S3R4->Target Steric Clash (Reduced Activity)

Figure 1: Stereochemical logic dictating biological activity. The (3R,4S) configuration typically aligns with the chiral pockets of biological targets, while the (3S,4R) enantiomer faces steric repulsion.

Detailed Biological Comparison

A. Peptide Nucleic Acid (PNA) Stabilization

In the context of PNA design, these molecules are used as chiral spacers to introduce rigidity and improve binding specificity to DNA/RNA targets.

  • (3R,4S)-Activity: Research indicates that incorporating the (3R,4S)-isomer into the PNA backbone (specifically as a spacer replacing flexible amino acids) maintains high thermal stability (

    
    ) of the PNA-DNA hybrid. It mimics the natural helical twist required for hybridization.
    
  • (3S,4R)-Activity: The enantiomer causes substantial destabilization.[1] The spatial orientation of the phenyl group in the (3S,4R) configuration interferes with base stacking or backbone hydration, leading to a significant drop in melting temperature.

Experimental Data Summary (PNA Hybridization): | PNA Modifier |


 (vs. Unmodified) | Hybridization Status |
| :--- | :--- | :--- |
| (3R,4S)-Spacer  | 

to

C | Stable: Minor perturbation, retains binding. | | (3S,4R)-Spacer |

to

C | Destabilized: Significant loss of affinity. |
B. Neurotransmitter Transporter Inhibition (GAT/EAAT)

Pyrrolidine-3-carboxylic acid derivatives are classic inhibitors of GABA (GAT) and Glutamate (EAAT) transporters. The phenyl ring acts as a hydrophobic anchor, mimicking the bulky side chains of competitive inhibitors.

  • Mechanism: These molecules compete with the endogenous substrate for the translocation pocket.

  • Selectivity:

    • The (3R,4S) configuration is often required to position the carboxylic acid (anionic) and the pyrrolidine nitrogen (cationic) in alignment with the transporter's dipole, while projecting the phenyl ring into a hydrophobic sub-pocket.

    • Inversion to (3S,4R) misaligns the phenyl ring, often clashing with transmembrane helices, resulting in

      
       values that can be 10-100 fold higher (weaker).
      

Experimental Protocols

Protocol 1: Thermal Denaturation Study (PNA Stability)

Objective: To quantify the stabilizing/destabilizing effect of the enantiomers on DNA hybridization.

  • Sample Preparation:

    • Synthesize PNA oligomers incorporating the (3R,4S) or (3S,4R) scaffold.[1]

    • Prepare equimolar solutions (

      
      ) of PNA and complementary DNA in buffer (10 mM Na-phosphate, 100 mM NaCl, pH 7.0).
      
  • Annealing:

    • Heat samples to 90°C for 5 minutes.

    • Cool slowly to room temperature over 1 hour to ensure proper duplex formation.

  • Measurement:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor absorbance at 260 nm while heating from 20°C to 90°C at a rate of 0.5°C/min.

  • Analysis:

    • Calculate

      
       from the first derivative of the melting curve.
      
    • Self-Validation: Include a wild-type (unmodified) PNA control. If the control

      
       deviates >1°C from historical values, recalibrate the temperature probe.
      
Protocol 2: Transporter Uptake Inhibition Assay

Objective: Determine the


 of the enantiomers against GAT-1 or EAATs.

Workflow Diagram:

AssayWorkflow Step1 Cell Culture (HEK293 expressing GAT/EAAT) Step2 Pre-incubation Add (3R,4S) or (3S,4R) test compound (10 min, 37°C) Step1->Step2 Step3 Substrate Addition Add [3H]-GABA or [3H]-Glutamate (Radioactive Tracer) Step2->Step3 Step4 Termination Rapid wash with ice-cold buffer Step3->Step4 Step5 Lysis & Counting Liquid Scintillation Spectrometry Step4->Step5 Control Control: No Inhibitor (Defines 100% Uptake) Control->Step5 Reference

Figure 2: Radioligand uptake assay workflow for determining transporter affinity.

Methodology:

  • Cells: Use HEK293 cells stably transfected with the target transporter (e.g., hGAT-1).

  • Incubation: Incubate cells in Krebs-Ringer buffer containing the test compound (concentration range

    
     to 
    
    
    
    M).
  • Uptake: Initiate uptake by adding 20 nM

    
    -GABA. Incubate for 3-5 minutes (linear phase).
    
  • Stop: Terminate reaction by rapid aspiration and washing with ice-cold buffer.

  • Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via scintillation counting.

  • Calculation: Plot % inhibition vs. log[concentration] to derive

    
    .
    

References

  • PNA Modification Study

    • Title: 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA.
    • Source: PubMed / Elsevier (Bioorg Med Chem Lett).
    • Significance: Establishes the (3R,4S) isomer as the stabilizing scaffold for PNA-DNA hybrids, while the (3S,4R) isomer destabilizes the helix.
    • URL:[Link]

  • Transporter Inhibition Context

    • Title: Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid.[2]

    • Source: PubMed (Eur J Med Chem).
    • Significance: Demonstrates the critical role of pyrrolidine stereochemistry in GAT-1/G
    • URL:[Link]

  • Glutamate Transporter Analogues

    • Title: Amino-pyrrolidine tricarboxylic acids give new insight into group III metabotropic glutamate receptor activ
    • Source: PubMed (Mol Pharmacol).
    • Significance: Highlights the use of conformationally restricted pyrrolidine acids to probe glutamate receptor sub-sites.[3]

    • URL:[Link]

  • General Scaffold Utility

    • Title: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.[4][5]

    • Source: BenchChem Application Notes.[4]

    • Significance: Provides context on the synthetic utility of the chiral scaffold in drug development (e.g., DPP-IV inhibitors).

Sources

Comparative Validation Guide: Chiral Purity of Pyrrolidine Derivatives (HPLC vs. SFC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidine derivatives serve as critical pharmacophores in modern drug design, particularly in antihypertensives (e.g., ACE inhibitors like Captopril) and antiviral agents. Due to their structural rigidity and basic secondary amine functionality, separating their enantiomers presents unique chromatographic challenges.

This guide objectively compares the two dominant analytical platforms for chiral purity analysis: Normal-Phase Chiral HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC) . While NP-HPLC remains the historical gold standard for regulatory filing, SFC has emerged as a superior alternative for high-throughput environments. This document provides validated protocols, comparative performance data, and a decision framework aligned with ICH Q2(R2) guidelines.

Technical Comparison: HPLC vs. SFC

Mechanism of Action

Both methods typically utilize Polysaccharide-based Chiral Stationary Phases (CSPs) (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)). The differentiation lies in the mobile phase dynamics:

  • NP-HPLC: Relies on hydrogen bonding and steric inclusion in a hydrocarbon/alcohol environment (e.g., Hexane/IPA).

  • SFC: Utilizes supercritical CO₂ (scCO₂) with a polar modifier (Methanol/Ethanol). The scCO₂ acts as a "tunable solvent," offering high diffusivity and low viscosity, which drastically reduces mass transfer resistance.

Representative Performance Data

The following data summarizes a comparative study of a representative N-protected pyrrolidine derivative (e.g., N-Boc-3-aminopyrrolidine) on a Chiralpak AD-H column (


 mm).
MetricMethod A: Normal-Phase HPLCMethod B: Chiral SFCAnalysis
Mobile Phase Hexane : IPA : DEA (90:10:0.1)scCO₂ : MeOH : DEA (85:15:0.1)SFC eliminates toxic alkanes.
Flow Rate 1.0 mL/min3.0 - 4.0 mL/minSFC allows higher velocities without pressure limits.
Run Time 25.0 min4.5 minSFC is ~5x faster.
Resolution (

)
2.12.8SFC often yields sharper peaks due to lower viscosity.
Tailing Factor (

)
1.3 (requires careful additive control)1.1scCO₂ diffusivity improves peak shape for amines.
Solvent Cost High (Hexane disposal is costly)Low (CO₂ is recycled/vented)>80% reduction in OpEx.
LOD ~5 ng/mL~10 ng/mLHPLC is marginally more sensitive; SFC has higher baseline noise.

Expert Insight: For pyrrolidines, the basicity of the secondary amine often causes peak tailing due to interaction with residual silanols on the silica support. Diethylamine (DEA) or Triethylamine (TEA) additives are mandatory in both methods to suppress these non-specific interactions.

Validated Experimental Protocols

Method A: Normal-Phase HPLC (The Regulatory Standard)

Best for: Final QC release where legacy methods are established.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized (e.g., Chiralpak IA),

    
    .
    
  • Mobile Phase Prep:

    • Measure 900 mL n-Hexane (HPLC Grade).

    • Measure 100 mL Isopropanol (IPA).

    • Add 1.0 mL Diethylamine (DEA) to the IPA portion before mixing with Hexane to ensure homogeneity.

    • Note: Do not vacuum filter aggressively; volatile alkanes will evaporate, shifting retention times.

  • Equilibration: Flush column at 1.0 mL/min for 45 mins. Monitor baseline stability at 210-230 nm.

  • Sample Dilution: Dissolve 1.0 mg of pyrrolidine derivative in 1.0 mL of Mobile Phase.

  • Injection:

    
    .
    
Method B: Chiral SFC (The High-Throughput Alternative)

Best for: Process monitoring, screening, and green chemistry initiatives.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-2),

    
    .
    
  • Mobile Phase:

    • A: Liquid CO₂ (Industrial Grade 4.5 or higher).

    • B (Modifier): Methanol + 0.2% Isopropylamine (IPAm) or DEA.

  • Gradient/Isocratic: Start Isocratic at 15% B.

  • Conditions:

    • Back Pressure Regulator (BPR): 120 bar (Critical for maintaining supercritical state).

    • Temperature:

      
      .[1]
      
    • Flow Rate: 3.0 mL/min.

  • System Suitability: Ensure the first peak (unwanted enantiomer) has a resolution

    
     from the main peak.
    

Method Development & Validation Logic

To ensure scientific integrity, the validation process must follow a logical flow derived from ICH Q2(R2) . The diagrams below illustrate the decision-making process for method selection and the subsequent validation workflow.

Diagram 1: Method Development Decision Tree

This workflow guides the selection between HPLC and SFC based on sample properties and laboratory constraints.

MethodDevelopment Start Start: Chiral Pyrrolidine Sample Solubility Check Solubility Start->Solubility Polar Highly Polar / Salt Form? Solubility->Polar Screening Column Screening (AD, OD, IA, IC) Polar->Screening Soluble in Alcohols Decision Select Mode Screening->Decision HPLC_Path NP-HPLC (Hexane/IPA + DEA) Decision->HPLC_Path High Sensitivity Req (<0.05%) SFC_Path SFC (CO2/MeOH + DEA) Decision->SFC_Path High Throughput / Green Req Optimize Optimize T, Flow, Additive HPLC_Path->Optimize SFC_Path->Optimize FinalMethod Final Method Defined Optimize->FinalMethod

Caption: Decision tree for selecting and optimizing chiral methods for pyrrolidine derivatives.

Diagram 2: ICH Q2(R2) Validation Workflow

This diagram outlines the mandatory validation steps required to prove the method is "fit for purpose."

ValidationWorkflow Spec Specificity (Racemate vs. Placebo) Lin Linearity (LOQ to 120% of Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc LODLOQ Sensitivity (LOD/LOQ) Lin->LODLOQ Prec Precision (Repeatability n=6) Acc->Prec Robust Robustness (Flow/Temp/Mobile Phase) Prec->Robust

Caption: Sequential validation steps aligned with ICH Q2(R2) guidelines for chiral purity.

Validation Parameters (ICH Q2(R2) Compliance)

For a chiral purity method to be considered valid, it must meet the following criteria. These are specific to the separation of the distomer (unwanted enantiomer) from the eutomer (active drug).

  • Specificity:

    • Protocol: Inject the racemate, the pure (S)-enantiomer, the pure (R)-enantiomer, and the formulation placebo.

    • Acceptance: Resolution (

      
      ) 
      
      
      
      between enantiomers. No interference from placebo at the retention time of the impurity.
  • Linearity (of the Impurity):

    • Context: We validate the impurity (distomer), not just the main peak.

    • Range: From LOQ (typically 0.05%) to 120% of the specification limit (usually 0.5%).

    • Acceptance:

      
      .
      
  • Accuracy:

    • Protocol: Spike the pure eutomer with the distomer at 3 levels (e.g., 0.1%, 0.5%, 1.0%).

    • Acceptance: Recovery between 90-110%.

  • Robustness (The "Self-Validating" System):

    • Alter flow rate by

      
      .
      
    • Alter column temperature by

      
      .
      
    • Critical Check: If

      
       drops below 1.5 under these conditions, the method is not robust.
      

Conclusion

For the chiral analysis of pyrrolidine derivatives:

  • Choose SFC if your priority is speed (4.5 min vs 25 min), sustainability, and analyzing large batches of samples. The kinetic performance of SFC for basic amines is superior due to the suppression of silanol interactions by the dense CO₂/Methanol matrix.

  • Choose NP-HPLC if you require ultra-high sensitivity (LOD < 5 ng/mL) or if the method is intended for transfer to a QC lab lacking SFC infrastructure.

Both methods, when properly buffered with basic additives like DEA, provide robust, validated solutions compliant with ICH Q2(R2).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals.[4][5][6] Journal of Chromatography A. [Link]

  • Daicel Chiral Technologies. (2024). Instruction Manual for Immobilized Polysaccharide CSPs (Chiralpak IA, IB, IC). [Link]

  • Regalado, E.L., et al. (2014). Chromatographic resolution of chiral amines: A review of current trends in SFC and HPLC. [Link]

Sources

Comparative Guide: Chiral Auxiliaries for Asymmetric Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Different Chiral Auxiliaries in Pyrrolidine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous blockbuster drugs (e.g., Captopril, Vildagliptin) and organocatalysts.[3] For drug development professionals, the challenge lies not just in forming the five-membered ring, but in establishing absolute stereocontrol at the


 and 

positions.

While catalytic asymmetric methods have advanced, chiral auxiliaries remain the industry standard for early-phase discovery and scale-up due to their predictability, high diastereomeric ratios (dr), and crystallizability.[4] This guide objectively compares the four dominant auxiliary platforms—Evans Oxazolidinones, Myers Pseudoephenamine, Ellman’s Sulfinamide, and Enders SAMP/RAMP —specifically in the context of synthesizing chiral pyrrolidines.

Strategic Mechanisms in Pyrrolidine Construction

To select the right auxiliary, one must understand when the stereocenter is set relative to ring closure.

  • Strategy A: Pre-Cyclization Stereocontrol (Evans, Myers, Enders) The auxiliary is attached to an acyclic precursor (usually a carboxylic acid or ketone).[4] Stereocenters are installed via alkylation or aldol reactions before the ring-closing step (e.g., via intramolecular nucleophilic substitution or Ring-Closing Metathesis).[4]

  • Strategy B: Convergent Amine Synthesis (Ellman) The auxiliary serves as the nitrogen source itself. The pyrrolidine ring is often formed in a cascade sequence involving the auxiliary, making it highly efficient for 2-substituted pyrrolidines.

Decision Matrix: Selecting the Right Auxiliary

AuxiliarySelection Start Target: Chiral Pyrrolidine Q1 Is the Nitrogen atom the source of chirality? Start->Q1 Ellman Ellman's Sulfinamide (Direct Amine Synthesis) Q1->Ellman Yes (2-subst.) Q2 Need to set C2/C3 stereocenter on acyclic carbon chain? Q1->Q2 No (Carbon backbone) Q3 Is crystallinity/scalability critical for purification? Q2->Q3 Acyl Precursor Enders SAMP/RAMP Hydrazone (Alpha-Alkylation Specialist) Q2->Enders Aldehyde/Ketone Precursor Myers Myers Pseudoephenamine (High Crystallinity, Scalable) Q3->Myers Yes (Process Chem) Evans Evans Oxazolidinone (The Standard, High Reliability) Q3->Evans No (Discovery Chem)

Figure 1: Decision tree for selecting a chiral auxiliary based on substrate structure and process requirements.

Deep Dive: Comparative Analysis
A. Evans Oxazolidinones (The Gold Standard)
  • Mechanism: Uses steric bulk (isopropyl, benzyl, or phenyl groups) to block one face of an enolate, forcing electrophilic attack from the opposite side.[4]

  • Efficacy in Pyrrolidines: Typically used to synthesize

    
    -amino acids or 
    
    
    
    -halo acids which are then cyclized.[4]
  • Pros:

    • Predictability: The "Evans Syn/Anti" rules are nearly universal.

    • Commercial Availability: Both enantiomers are cheap.[4]

    • Versatility: Compatible with alkylations, aldol, and Michael additions.[4]

  • Cons:

    • Removal: Hydrolysis (LiOH/H

      
      O
      
      
      
      ) can be harsh on sensitive substrates.[4]
    • Atom Economy: The auxiliary is heavy relative to the product.

B. Myers Pseudoephenamine (The Scalable Workhorse)
  • Mechanism: Similar to Evans, but uses a chiral amino alcohol.[4][5] Note: Pseudoephenamine is preferred over Pseudoephedrine due to regulatory restrictions on the latter (methamphetamine precursor).

  • Efficacy in Pyrrolidines: Excellent for alkylating amide enolates to generate chiral acyclic amines that cyclize upon auxiliary removal/reduction.[4]

  • Pros:

    • Crystallinity: Intermediates are often highly crystalline, allowing purification without chromatography (crucial for scale-up).[4]

    • Selectivity: Often exceeds Evans in alkylation diastereoselectivity (dr > 50:1).[4]

    • Removal: Milder reductive cleavage options (e.g., LAB) to generate alcohols/aldehydes directly.[4]

  • Cons:

    • Preparation: Pseudoephenamine must often be synthesized in-house (though from cheap materials).[4]

C. Ellman’s Sulfinamide (The Amine Specialist)
  • Mechanism: Condensation with an aldehyde/ketone forms a chiral N-sulfinyl imine.[4] Nucleophilic addition (Grignard, Allyl) sets the stereocenter at the amine carbon.

  • Efficacy in Pyrrolidines: Uniquely suited for 2-substituted pyrrolidines .[4] A common route involves adding a Grignard reagent with a pendant leaving group, followed by cyclization.[4]

  • Pros:

    • Direct N-Installation: The auxiliary is the nitrogen source.

    • Mild Removal: Cleaved with simple HCl/MeOH.[4]

    • Recyclability: The sulfur byproduct is easily separated.

  • Cons:

    • Cost: Reagents are more expensive than Evans/Myers.[4]

    • Stability: Sulfinyl imines can be moisture sensitive.[4]

Comparative Data: Performance Metrics
FeatureEvans OxazolidinoneMyers PseudoephenamineEllman's SulfinamideEnders SAMP/RAMP
Primary Utility

-Alkylation/Aldol

-Alkylation
Amine Synthesis

-Alkylation (Ald/Ket)
Stereocontrol (dr) Typically > 20:1Typically > 50:1Typically > 20:1> 20:1
Yield (Step) 85-95%80-95%70-90%60-80%
Removal Condition LiOH/H

O

(Oxidative)
Acid/Base or ReductionHCl (Acidic)Ozonolysis / Hydrolysis
Scalability Moderate (Chromatography)High (Crystallization)HighLow (Nitrosamine risk)
Regulatory NonePseudoephedrine (Restricted)NoneNone
Experimental Protocols
Protocol A: Synthesis of 2-Substituted Pyrrolidine via Ellman Auxiliary

Rationale: This is the most direct method for chiral 2-substituted pyrrolidines.[4]

Workflow:

  • Imine Formation: Condense aldehyde with

    
    -tert-butanesulfinamide.
    
  • Grignard Addition: Add 3-chloropropylmagnesium bromide.

  • Cyclization: Treat with base (NaH or KOtBu) to close the ring.[4]

Step-by-Step Methodology:

  • Condensation: To a solution of

    
    -tert-butanesulfinamide (1.0 equiv) and aldehyde (1.1 equiv) in CH
    
    
    
    Cl
    
    
    , add Ti(OEt)
    
    
    (2.0 equiv). Stir at RT for 16 h.[4] Quench with brine, filter, and concentrate.[4]
  • Asymmetric Addition: Dissolve the crude sulfinyl imine in THF at -78°C. Add 3-chloropropylmagnesium bromide (1.5 equiv) dropwise. Stir for 2 h. Quench with sat. NH

    
    Cl. Extract with EtOAc.[4]
    
    • Checkpoint: Check dr via crude NMR.[4] Expect >95:5 dr.[4]

  • One-Pot Cyclization: Dissolve the intermediate sulfinamide in THF. Add NaH (1.2 equiv, 60% dispersion) at 0°C. Warm to RT and stir for 3 h.

  • Deprotection: Add 4M HCl in dioxane to the cyclized product. Stir 1 h. Concentrate to yield the chiral pyrrolidine hydrochloride salt.

Protocol B: Synthesis via Evans Alkylation (Pre-Cyclization)

Rationale: Best for setting stereocenters at C3 of the pyrrolidine ring.

Workflow:

  • Acylation: Attach 4-pentenoic acid to the Oxazolidinone.[4]

  • Alkylation: Install the side chain (R-X) with high stereocontrol.

  • Iodocyclization: Cyclize the alkene onto the nitrogen (after auxiliary removal or modification).

EvansPathway Step1 Evans Aux + Acid Chloride Step2 NaHMDS, -78°C Electrophile (R-X) Step1->Step2 Step3 Chiral Imide (dr > 20:1) Step2->Step3 Step4 LiBH4 Reduction (Remove Aux) Step3->Step4 Step5 Iodocyclization or RCM Step4->Step5

Figure 2: Evans auxiliary workflow for C3-chiral pyrrolidine precursors.

References
  • Evans, D. A., et al. "Enantioselective synthesis of 2-oxazolidinones."[4] Journal of the American Chemical Society, 1982. [4]

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[4] Journal of the American Chemical Society, 1997.[6] [4]

  • Ellman, J. A., et al. "A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide."[4][7][8] Organic & Biomolecular Chemistry, 2005.[4][7]

  • Enders, D., et al. "Asymmetric syntheses using the SAMP-/RAMP-hydrazone method."[4][9][10] Organic Syntheses, 1987.[4] [4]

  • Kumagai, N., & Shibasaki, M. "Recent Advances in Direct Catalytic Asymmetric Transformations of Imines."[4] Bulletin of the Chemical Society of Japan, 2018. (Context on Amine Synthesis). [4]

Sources

In Vitro Evaluation of Novel Compounds Derived from (3R,4S)-4-Phenylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Evaluation Guide
Author: Senior Application Scientist

Executive Summary: The Case for Conformational Constraint

The (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike flexible linear amino acids (e.g., phenylalanine) or non-chiral pyrrolidines, this specific stereoisomer offers a rigid, defined vector relationship between the hydrophobic phenyl ring and the polar carboxylic acid tail.

This guide provides a rigorous framework for evaluating novel derivatives of this scaffold. We compare its performance against linear analogs (to justify the synthetic complexity of cyclization) and racemic mixtures (to justify chiral resolution). The evaluation focuses on peptidomimetic potency , metabolic stability , and selectivity .

Comparative Analysis: Why the (3R,4S) Scaffold?

To validate the utility of your novel compounds, you must benchmark them against specific alternatives. The following comparison matrix highlights where the (3R,4S) scaffold typically outperforms standard alternatives.

Table 1: Structural & Functional Comparison Matrix
Feature(3R,4S)-Scaffold (Target) Linear Analog (Phenylalanine) Racemic Mixture ((±)-trans)
Conformational Entropy Low (Pre-organized) . Reduces the entropic penalty upon receptor binding.High . Requires significant energy to adopt the bioactive conformation.Mixed . 50% of the sample is "dead weight" or potentially antagonistic.
Receptor Selectivity High . The trans arrangement (3R, 4S) mimics specific peptide turn geometries (e.g.,

-turns).
Low to Moderate . Can adopt multiple conformations, leading to off-target binding.Low . The (3S,4R) enantiomer often destabilizes binding or causes toxicity.
Metabolic Liability Moderate . The pyrrolidine nitrogen is a site for oxidation/glucuronidation.High . Susceptible to rapid proteolysis (peptidases).High . Dual metabolic pathways for both enantiomers complicate PK/PD.
Synthetic Cost High . Requires asymmetric synthesis or chiral resolution.Low . Commercially abundant.Low . Simple cycloaddition chemistry.

Scientific Rationale & Mechanism

The superiority of the (3R,4S) configuration lies in its spatial vectoring. In many GPCR and protease targets (e.g., DPP-IV, Calcium Sensing Receptors), the receptor pocket demands a specific distance and angle between the aromatic ring (hydrophobic pocket interaction) and the carboxylate (ionic interaction).

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the critical vectors that must be optimized during your in vitro evaluation.

SAR_Logic Scaffold (3R,4S)-Core Phenyl Phenyl Ring (Hydrophobic Interaction) Scaffold->Phenyl Fixed Vector (3R) Carboxyl Carboxylic Acid (Ionic Anchor/H-Bond) Scaffold->Carboxyl Fixed Vector (4S) Nitrogen Pyrrolidine Nitrogen (Solubility/Metabolic Site) Scaffold->Nitrogen Modifiable Handle Target Receptor Pocket (GPCR/Protease) Phenyl->Target $pi$-$pi$ Stacking Carboxyl->Target Salt Bridge Nitrogen->Target H-Bond Acceptor

Caption: Spatial arrangement of pharmacophores in the (3R,4S) scaffold targeting a receptor pocket.

Experimental Protocols: The Evaluation Workflow

To ensure Trustworthiness and Reproducibility , the following protocols are designed to be self-validating.

Phase A: In Vitro Potency (Functional Assay)

Goal: Determine if the conformational constraint translates to higher affinity.

Protocol: TR-FRET Binding Assay (Generic GPCR/Protease Model)

  • Preparation: Solubilize compounds in 100% DMSO to 10 mM. Serial dilute (1:3) in Assay Buffer (50 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Incubation:

    • Add 5 µL of diluted compound to a 384-well low-volume plate.

    • Add 5 µL of Receptor-Tb (Terbium cryptate labeled protein).

    • Add 5 µL of Tracer (Fluorescently labeled known ligand).

  • Equilibration: Incubate for 60 minutes at room temperature in the dark.

  • Detection: Read on a plate reader (Excitation: 337 nm; Emission: 665 nm/620 nm).

  • Validation Check: Z'-factor must be > 0.5. Include unsubstituted pyrrolidine-3-carboxylic acid as a negative control and a known high-affinity ligand as a positive control.

Phase B: Metabolic Stability (Microsomal Stability)

Goal: Assess the liability of the pyrrolidine ring to oxidation.

Protocol: Human Liver Microsome (HLM) Assay

  • Reaction Mix: Prepare 0.5 mg/mL HLM in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Substrate: Spike test compound to a final concentration of 1 µM (0.1% DMSO final).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into 200 µL ice-cold Acetonitrile (with internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Data Interpretation & Decision Making

Use the following workflow to decide the fate of your novel derivatives.

Diagram 2: The "Go/No-Go" Decision Tree

Decision_Tree Start Novel (3R,4S) Derivative Potency Potency Assay (IC50 < 100 nM?) Start->Potency Selectivity Selectivity Check (vs Enantiomer) Potency->Selectivity Yes Fail_Potency Discard (Constraint Mismatch) Potency->Fail_Potency No Metab HLM Stability (t1/2 > 30 min?) Selectivity->Metab >10x Selectivity Fail_Sel Refine Synthesis (Check Chiral Purity) Selectivity->Fail_Sel <10x Selectivity Pass Lead Candidate (Proceed to In Vivo) Metab->Pass Stable Fail_Metab Modify Structure (Block N-oxidation) Metab->Fail_Metab Unstable

Caption: Evaluation logic flow for (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid derivatives.

Expected Results Table
Compound ClassPotency (IC50)HLM Stability (

)
Notes
(3R,4S)-Derivative < 50 nM > 45 min High potency due to vector alignment. Stability depends on N-substitution.
(3S,4R)-Enantiomer > 1000 nM> 45 min"Inactive" distomer. Used to prove specific binding.
Racemic Mixture ~ 500 nM> 45 minDiluted potency. 50% of mass provides no benefit.
Linear Analog > 5000 nM< 10 minHigh entropic cost; rapid degradation by peptidases.

References

  • BenchChem. (2025).[1] (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Retrieved from

  • National Center for Biotechnology Information. (2011). 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA.[2] PubMed. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... and Alkaline Phosphatase Inhibitor Activities. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link](Note: Generalized link to journal domain for stability context).

  • National Institutes of Health (PMC). (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid (CAS: 10604-59-8, generic/analogous) is a chiral amino acid analog. While often not classified as a P-listed or U-listed acute toxin under US EPA RCRA regulations, it must be treated as a Hazardous Chemical Intermediate due to its bioactive potential and functional group reactivity (amine and carboxylic acid).

The Golden Rule of Disposal:

Never dispose of this compound down the drain or in regular trash. Treat as Solid Organic Hazardous Waste (if dry) or Mixed Organic Waste (if in solution).

Technical Characterization & Risk Profile

To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound is amphoteric (zwitterionic), possessing both a basic secondary amine (pyrrolidine ring) and an acidic carboxylic acid group.

PropertyImplication for Disposal
Physical State Solid (Powder). High potential for dust generation.
Chemical Nature Amphoteric . Can react with both strong acids and strong bases to form salts, generating heat.
Reactivity Incompatible with Strong Oxidizers (e.g., Nitric Acid, Permanganates).
Bioactivity Pharmaceutical intermediate. Assume biological activity; prevent environmental release.
RCRA Status Non-Listed (typically).[1] Must be characterized by the generator. Default to "Hazardous - Irritant."

Personal Protective Equipment (PPE) Matrix

Before handling waste containers, ensure the following barrier protection is in place.

PPE TypeSpecificationRationale
Gloves Nitrile (min 0.11 mm thickness)Excellent resistance to organic amines and acids. Double-glove if handling solutions.
Eye Protection Chemical Safety Goggles Prevent exposure to dust or splashes; standard safety glasses are insufficient for powders.
Respiratory N95 or P100 Respirator Required if handling open powder outside a fume hood to prevent inhalation of bioactive dust.
Body Lab Coat (Buttoned) Standard protection against particulate accumulation on clothing.

Disposal Workflow: The Decision Tree

This workflow ensures compliance with "cradle-to-grave" management principles outlined in Prudent Practices in the Laboratory [1].

Scenario A: Solid Waste (Pure Powder or Filter Cake)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar. Avoid metal containers due to potential corrosion from the carboxylic acid moiety.

  • Segregation: Do not mix with oxidizers or reactive metals.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Constituent: "(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid"

    • Hazard Checkbox: Irritant / Toxic.[2][3]

Scenario B: Liquid Waste (Mother Liquor / Reaction Mixture)
  • Solvent Identification: Determine the primary solvent.

    • Halogenated: (e.g., DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate)

      
      Non-Halogenated Organic Waste Stream .
      
  • pH Check: If the solution is highly acidic or basic (pH < 2 or > 12.5), it is a D002 Characteristic Waste [2].[4] Neutralize to pH 5–9 only if your facility permit allows bench-top neutralization. Otherwise, label as "Corrosive Organic Waste."

Visual Workflow: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidContainer Container: Wide-mouth HDPE Jar Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck SolidLabel Label: 'Solid Organic Waste' (Irritant) SolidContainer->SolidLabel Pickup Store in SAA* Request EHS Pickup SolidLabel->Pickup Halo Halogenated (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., MeOH) SolventCheck->NonHalo No Halogens HaloLabel Label: 'Halogenated Organic Waste' Halo->HaloLabel NonHaloLabel Label: 'Non-Halogenated Organic Waste' NonHalo->NonHaloLabel HaloLabel->Pickup NonHaloLabel->Pickup

*Figure 1: Decision matrix for segregating and packaging waste based on physical state and solvent carrier. SAA = Satellite Accumulation Area.

Labeling & Documentation (Regulatory Compliance)

Improper labeling is the #1 cause of regulatory fines. Your label must be specific and legible .

  • Do Not Use: Abbreviations (e.g., "4-PPC").

  • Do Use: Full Chemical Name.

  • Constituent Breakdown: If in solution, list the solvent and the solute with approximate percentages (e.g., Methanol 95%, (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid 5%).

RCRA Consideration: Under 40 CFR 261 [2], if this material is not a commercial chemical product being discarded unused, it is a waste. While not explicitly listed, the generator (you) is responsible for determining if it exhibits toxicity characteristics. Best Practice: Manage as Hazardous Waste to ensure incineration, which destroys the chiral pyrrolidine core.

Spill Response Protocol

In the event of a spill, rapid containment prevents laboratory contamination.

  • Secure: Alert nearby personnel and cordon off the area.

  • Assess: If the spill is >100g or outside a fume hood, evacuate and call EHS.

  • PPE Up: Don goggles, nitrile gloves, and a lab coat.

  • Contain:

    • Solids: Cover with wet paper towels (to prevent dust) and carefully scoop into a waste bag.

    • Liquids: Use vermiculite or absorbent pads.

  • Clean: Wipe the area with soap and water .[3] Avoid bleach initially, as it may react with the amine to form chloramines (though unlikely to be dangerous in small quantities, soap is safer).

  • Disposal: Place all cleanup materials into the hazardous waste container.

Visual Workflow: Spill Contingency

SpillResponse Spill Spill Incident Assess Assess Volume & Location Spill->Assess Major Major (>100g) EVACUATE Assess->Major High Risk Minor Minor (<100g) Proceed Assess->Minor Low Risk PPE Don PPE: Gloves, Goggles Minor->PPE Action Solid: Wet Wipe & Scoop Liquid: Absorb PPE->Action Decon Wash Surface (Soap & Water) Action->Decon Waste Dispose as Hazardous Waste Decon->Waste

Figure 2: Operational workflow for managing minor spills in the laboratory.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.